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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 4-(Azetidin-1-yl)-3-fluoropiperidine: A Comprehensive Technical Guide

Executive Summary 4-(Azetidin-1-yl)-3-fluoropiperidine (frequently isolated as its dihydrochloride salt, CAS 1803588-38-6[1], or specifically the cis-isomer CAS 2105380-44-5[2]) is a highly versatile, rigidified diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Azetidin-1-yl)-3-fluoropiperidine (frequently isolated as its dihydrochloride salt, CAS 1803588-38-6[1], or specifically the cis-isomer CAS 2105380-44-5[2]) is a highly versatile, rigidified diamine building block. The strategic incorporation of a fluorine atom adjacent to the azetidine ring significantly alters the basicity (pKa) of the piperidine nitrogen via inductive effects, while simultaneously modulating the lipophilicity and metabolic stability of the scaffold. This structural motif is heavily utilized in medicinal chemistry, most notably in the development of Janus kinase 1 (JAK1) inhibitors[3] and G-protein-coupled receptor (GPCR) modulators[4].

This whitepaper details the state-of-the-art synthetic pathway, mechanistic rationale, and self-validating experimental protocols required to synthesize this molecule with high chemoselectivity and yield.

Retrosynthetic Analysis & Strategic Design

The synthesis is built upon the functionalization of the commercially available starting material, 1-Boc-4-piperidone . The pathway is governed by two critical challenges: preventing over-fluorination and ensuring chemoselective amine coupling.

  • Regioselective Electrophilic Fluorination: Direct fluorination of 1-Boc-4-piperidone typically yields a complex, inseparable mixture of mono- and di-fluorinated products due to the high reactivity of the initial α -fluoro ketone enol. To circumvent this, the ketone is first trapped as its thermodynamic silyl enol ether. Subsequent reaction with Selectfluor™ ensures strict, regioselective mono-fluorination at the C3 position[5].

  • Chemoselective Reductive Amination: The coupling of azetidine with the resulting 1-Boc-3-fluoro-4-oxopiperidine requires a mild hydride source. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because it selectively reduces the transient iminium ion without prematurely reducing the starting ketone into a secondary alcohol[6],[3].

  • Stereocontrol: The reduction of the iminium ion yields a mixture of cis and trans diastereomers. The cis isomer is frequently favored due to the steric bulk of the axial fluorine atom directing hydride attack from the less hindered face.

Visualized Synthetic Workflows

Synthesis A 1-Boc-4-piperidone B Silyl Enol Ether A->B TMSCl, Et3N DMF, 80°C C 1-Boc-3-fluoro- 4-oxopiperidine B->C Selectfluor MeCN, RT D Boc-Protected Intermediate C->D Azetidine, NaBH(OAc)3 DCE, RT E 4-(Azetidin-1-yl)- 3-fluoropiperidine 2HCl D->E 4M HCl/Dioxane RT

Overall synthetic workflow from 1-Boc-4-piperidone to 4-(Azetidin-1-yl)-3-fluoropiperidine.

Mechanism K alpha-Fluoro Ketone H Hemiaminal Intermediate K->H + Azetidine Nucleophilic Attack I Iminium Ion H->I - H2O Acid Catalysis P Target Amine (cis/trans) I->P + Hydride (NaBH(OAc)3) Face-selective reduction

Mechanism of the regioselective reductive amination yielding the cis/trans target amine.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of tert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate
  • Procedure: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous DMF. Add Triethylamine ( Et3​N , 2.5 eq), followed by the dropwise addition of Chlorotrimethylsilane (TMSCl, 1.5 eq) at room temperature. Heat the mixture to 80 °C for 16 hours. Cool to RT, dilute with hexanes, and wash extensively with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Validation: Heating to 80 °C is thermodynamically required to drive enolization. Et3​N serves as the base to neutralize the HCl byproduct, preventing premature desilylation. The use of hexanes during workup selectively extracts the highly lipophilic silyl enol ether while leaving polar DMF and amine salts in the aqueous phase.

Step 2: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Procedure: Dissolve the crude silyl enol ether (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 0 °C and add Selectfluor™ (1.1 eq) portionwise[5]. Stir the resulting suspension at room temperature for 2 hours. Quench with saturated aqueous NaCl, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Validation: Selectfluor acts as a highly efficient electrophilic source of " F+ ". The electron-rich silyl enol ether reacts rapidly, and the silyl group is spontaneously cleaved during the aqueous workup, revealing the α -fluoro ketone. This indirect method is a self-validating safeguard against over-fluorination. Successful conversion is marked by the disappearance of the enol ether proton in 1H NMR and the appearance of a characteristic doublet of doublets for the CHF proton.

Step 3: Synthesis of tert-butyl 4-(azetidin-1-yl)-3-fluoropiperidine-1-carboxylate
  • Procedure: Mix tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) and Azetidine (1.5 eq) in 1,2-Dichloroethane (DCE). Stir for 1 hour at room temperature to allow complete hemiaminal/iminium formation. Add NaBH(OAc)3​ (2.0 eq) portionwise[6]. Stir overnight. Quench with saturated NaHCO3​ , extract with DCM, and concentrate.

  • Causality & Validation: Pre-stirring the amine and ketone prior to the addition of the reducing agent allows the equilibrium to shift entirely toward the iminium ion. NaBH(OAc)3​ is explicitly chosen because its steric bulk and electron-withdrawing acetate groups render the hydride too mild to reduce the starting ketone, ensuring absolute chemoselectivity.

Step 4: Synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride
  • Procedure: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM. Slowly add 4M HCl in Dioxane (10.0 eq) at 0 °C. Stir at room temperature for 3 hours. Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum.

  • Causality & Validation: The strongly acidic conditions cleave the tert-butyl carbamate (Boc) group. The reaction self-validates through the visible evolution of CO2​ and isobutylene gas. Utilizing HCl in dioxane directly precipitates the product as a dihydrochloride salt, which is highly stable and facilitates the selective crystallization of the cis diastereomer without requiring reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and thermodynamic parameters for the synthetic pathway.

StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 Silyl Enol Ether FormationTMSCl, Et3​N , DMF801685 - 90
2 Electrophilic FluorinationSelectfluor™, MeCN0 to 25265 - 75
3 Reductive AminationAzetidine, NaBH(OAc)3​ , DCE251270 - 80
4 Boc Deprotection & Salt Formation4M HCl/Dioxane, DCM0 to 253> 95

References

  • NextSDS. "4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride — Chemical Substance Information."1

  • American Elements. "cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride | CAS 2105380-44-5." 2

  • Common Organic Chemistry (Extract from WO2012069948A1). "Preparation 16: tert-Butyl-3-fluoro-4-oxopiperidine-1-carboxylate." 5

  • Incyte Corporation. "Piperidin-4-yl azetidine derivatives as jak1 inhibitors." WO2011112662A1. WIPO (PCT), 2011. 3

  • Pfizer Inc. "4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as gpr 119 modulators." WO2012069948A1. WIPO (PCT), 2012. 4

Sources

Exploratory

Structural Elucidation of 4-(Azetidin-1-yl)-3-fluoropiperidine: An In-Depth NMR Spectroscopic Guide

Executive Summary The structural characterization of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. 4-(Azetidin-1-yl)-3-fluoropiperidine represents a significant analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. 4-(Azetidin-1-yl)-3-fluoropiperidine represents a significant analytical challenge due to its combination of two distinct saturated ring systems, multiple stereocenters, and the presence of a fluorine atom, which profoundly influences the magnetic environment of nearby nuclei. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of this molecule using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. By moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental design, data interpretation, and the integration of multi-dimensional NMR data to deliver a self-validating, authoritative analysis. We will explore 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, and NOESY) spectroscopic methods, presenting a logical workflow that ensures scientific integrity and delivers a complete, confident structural assignment.

The Analytical Challenge & Strategic Approach

Deconstructing the Molecule: A Multifaceted Puzzle

The structure of 4-(azetidin-1-yl)-3-fluoropiperidine presents several distinct challenges that necessitate a sophisticated analytical approach:

  • Two Saturated Heterocycles: The piperidine and azetidine rings each have unique conformational and electronic properties. Their signals must be independently and unambiguously assigned.

  • Stereochemistry: The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to the possibility of diastereomers (cis and trans isomers), whose relative stereochemistry must be determined.

  • The Fluorine Factor: The electronegative fluorine atom at C3 induces significant changes in the chemical shifts of adjacent protons and carbons. Crucially, it introduces spin-spin couplings (J-couplings) to both protons and carbons over multiple bonds, which serve as powerful diagnostic tools but also increase spectral complexity.[1][2]

The NMR Strategy: A Multi-Dimensional Blueprint

A simple one-dimensional ¹H NMR spectrum of this molecule would be a forest of overlapping multiplets, insufficient for a complete assignment. Our strategy is therefore built on a synergistic combination of experiments designed to deconstruct the molecule piece by piece and then reassemble it with confirmed connectivity and stereochemistry. Two-dimensional NMR experiments are not merely supplementary; they are the core of the elucidation process.[3][4][5][6]

The workflow is designed as a self-validating system. Each experiment provides a unique piece of the puzzle, and the final structure is confirmed only when all data sets are in complete agreement.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: Connectivity & Correlation cluster_stereo Phase 3: Stereochemistry cluster_final Phase 4: Final Assignment Prep Sample Preparation H1 1D ¹H NMR (Proton Environment) Prep->H1 C13 1D ¹³C{¹H} NMR (Carbon Backbone) H1->C13 F19 1D ¹⁹F NMR (Fluorine Environment) C13->F19 COSY COSY (¹H-¹H Connectivity) F19->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY J_Coup J-Coupling Analysis (Dihedral Angles) HMBC->J_Coup Structure Unambiguous Structure (Connectivity + Stereochemistry) NOESY->Structure J_Coup->Structure

Figure 1: A logical workflow for the comprehensive NMR analysis of 4-(azetidin-1-yl)-3-fluoropiperidine.

Experimental Protocols: Ensuring Data Integrity

Trustworthy data begins with meticulous preparation. The following protocols are designed to produce high-resolution, artifact-free spectra, forming the bedrock of a reliable structural elucidation.

Protocol: NMR Sample Preparation
  • Material & Solvent Selection: Weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-50 mg for optimal ¹³C NMR signal-to-noise.[7][8] The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[9][10] This allows for effective mixing via gentle vortexing before transfer.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][11] This step is crucial to remove any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[10]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[11]

Protocol: NMR Data Acquisition Workflow

The following sequence should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Initial Setup: Lock and shim the spectrometer on the prepared sample.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides an overview of the proton signals and is used to determine the spectral width for subsequent experiments.

  • 1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.

  • 1D ¹⁹F Spectrum: Acquire a fluorine spectrum. This is a rapid experiment that confirms the presence of the fluorine atom and provides its chemical shift.[12]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for mapping out the spin systems of the piperidine and azetidine rings.[4][13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the primary method for assigning carbon resonances.[4][14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three (and sometimes four) bonds. This is arguably the most critical experiment for this molecule, as it will establish the connectivity between the azetidine and piperidine rings and confirm the placement of the fluorine atom.[4][14]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. It is the definitive tool for determining the relative stereochemistry (cis vs. trans).[15]

Spectroscopic Analysis: From Raw Data to Structural Insights

Here we predict and interpret the data obtained from each experiment, building the structural argument step-by-step.

H2_prime H2'/H4' (Aze) C4 C4 (Pip) H2_prime->C4 ³J C3_prime C3' (Aze) H2_prime->C3_prime ²J H4 H4 (Pip) C5 C5 (Pip) H4->C5 ²J C2_prime C2'/C4' (Aze) H4->C2_prime ³J H3 H3 (Pip) C2 C2 (Pip) H3->C2 ²J C5_2 C5 (Pip) H3->C5_2 ²J

Figure 3: Key expected HMBC correlations for connecting the molecular fragments.

Key diagnostic HMBC correlations include:

  • H2'/H4' (azetidine) → C4 (piperidine): This three-bond correlation unambiguously confirms the connection point between the two rings.

  • H4 (piperidine) → C2'/C4' (azetidine): The reciprocal correlation provides a self-validating check on the ring-ring connection.

  • H3 (piperidine) → C5 and C2 (piperidine): These two-bond correlations help confirm the position of the fluorinated methine within the piperidine ring.

Integrated Analysis: Determining Stereochemistry

With the planar structure confirmed, the final step is to determine the relative orientation of the fluorine at C3 and the azetidine group at C4.

Diagnostic Featurecis-Isomer (3,4-diequatorial or 3,4-diaxial)trans-Isomer (3-ax, 4-eq or 3-eq, 4-ax)Rationale
³J(H3, H4) Coupling Small (2-5 Hz) for ax-eq or eq-eqLarge (8-12 Hz) for ax-axThe Karplus relationship dictates that the vicinal coupling constant is maximized when the dihedral angle between the two protons is near 180° (anti-periplanar), which is characteristic of a trans-diaxial arrangement. [16]
NOESY Correlation Strong H3 ↔ H4 correlationWeak or absent H3 ↔ H4 correlationIn the cis-isomer where H3 and H4 are on the same face of the ring, they will be close in space, resulting in a strong Nuclear Overhauser Effect. In the trans-isomer, they are far apart.

By measuring the ³J(H3, H4) coupling constant from the high-resolution 1D ¹H spectrum and observing the presence or absence of a key cross-peak in the NOESY spectrum, the relative stereochemistry can be assigned with high confidence.

Conclusion

The structural elucidation of 4-(azetidin-1-yl)-3-fluoropiperidine is a prime example of the power of a modern, multi-dimensional NMR workflow. No single experiment can provide the complete picture. However, by strategically combining 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) techniques, it is possible to systematically and unambiguously determine the full chemical structure, including the connectivity between its constituent rings and its relative stereochemistry. This guide outlines a robust, self-validating methodology that ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with a clear and authoritative pathway for characterizing complex fluorinated heterocycles.

References

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved March 26, 2026. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved March 26, 2026. [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved March 26, 2026. [Link]

  • Dass, R., & Rathi, E. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1135. [Link]

  • Cholli, A. L., & Zens, A. P. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl - (2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(6), 1081-1084. [Link]

  • Pulate, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 26, 2026. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved March 26, 2026. [Link]

  • University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved March 26, 2026. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

  • S-Al-Showiman, S. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Tiers, G. V. D. (1960). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 32(4), 1117-1120. [Link]

  • Wu, Y., & Canary, J. W. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9090-9094. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Coupling Constants. University of Wisconsin. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Furuhashi, H., et al. (2011). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Organic & Biomolecular Chemistry, 9(16), 5766-5776. [Link]

  • Kamieńska-Trela, K., et al. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. Physical Chemistry Chemical Physics, 16(31), 16467-16478. [Link]

  • Chausson, P., et al. (2017). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 8(11), 7545-7552. [Link]

  • Reimann, S., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4789. [Link]

  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Retrieved March 26, 2026. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved March 26, 2026. [Link]

  • Emsley, J. W., et al. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 855-860. [Link]

  • University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved March 26, 2026. [Link]

  • Kiraly, P., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19579–19584. [Link]

  • Faeh, C., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 133-146. [Link]

  • ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. Retrieved March 26, 2026. [Link]

  • UBB. (n.d.). 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. Retrieved March 26, 2026. [Link]

  • Nalli, S., et al. (2016). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 8(30), 5913-5920. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines. Retrieved March 26, 2026. [Link]

  • University of Debrecen. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved March 26, 2026. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 19F NMR Chemical Shifts. University of Wisconsin. [Link]

  • Macor, J. E., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(18), 3547–3558. [Link]

  • Navrátilová, H. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 39(11), 727-730. [Link]

  • Digiacomo, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(11), 1162. [Link]

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Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(Azetidin-1-yl)-3-fluoropiperidine Derivatives

Foreword: The Strategic Imperative for Novel Scaffolds In the landscape of modern drug discovery, particularly within central nervous system (CNS) and metabolic disease research, the pursuit of novel chemical matter with...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative for Novel Scaffolds

In the landscape of modern drug discovery, particularly within central nervous system (CNS) and metabolic disease research, the pursuit of novel chemical matter with optimized pharmacokinetic (PK) profiles is paramount. The 4-(azetidin-1-yl)-3-fluoropiperidine scaffold represents a confluence of strategically selected bioisosteres and structural motifs designed to overcome common drug development hurdles. This guide provides a comprehensive framework for the systematic pharmacokinetic characterization of this promising compound class. We will dissect the rationale behind each experimental choice, offering not just protocols, but a self-validating system of inquiry to robustly define the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these next-generation therapeutics.

The core of this scaffold combines three key features:

  • The Piperidine Ring: A ubiquitous and privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and frequent presence in approved drugs.[1][2]

  • The 3-Fluoro Substituent: A strategic modification employed to enhance metabolic stability by blocking sites susceptible to enzymatic breakdown by cytochrome P450s (CYPs).[3][4] This single atom can profoundly alter pKa, lipophilicity, and binding affinity, offering a powerful tool for fine-tuning drug-like properties.[5][6]

  • The 4-Azetidinyl Group: This four-membered, sp3-rich heterocyclic ring introduces conformational rigidity and a novel vector for exploring chemical space, potentially improving solubility and target engagement while moving away from more conventional, sterically bulky groups.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth and field-proven insights necessary to navigate the preclinical PK evaluation of this specific and promising chemical series.

The Foundational Pillar: A Robust In Vitro ADME Cascade

Early, high-quality in vitro ADME data is the bedrock of any successful drug discovery program.[9][10] It allows for the rapid, cost-effective screening of multiple candidates, enabling data-driven decisions and the selection of compounds with the highest probability of success in subsequent in vivo studies.[11][12] Our profiling cascade is designed to assess the three most critical parameters influencing a drug's exposure and disposition: permeability, metabolic stability, and plasma protein binding.

ADME_Profiling_Workflow cluster_0 In Vitro ADME Cascade cluster_1 Data Integration & In Vivo Prediction cluster_2 Definitive In Vivo Studies Perm Permeability Assay (Caco-2) IVIVE IVIVE & PBPK Modeling (In Vitro-In Vivo Extrapolation) Perm->IVIVE Predicts Oral Absorption (fa) MetStab Metabolic Stability (Liver Microsomes) MetStab->IVIVE Predicts Hepatic Clearance (CLh) PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IVIVE Determines Free Fraction (fu) PK_Study Rodent PK Study (PO & IV Dosing) IVIVE->PK_Study Guides Dose Selection PK_Study->IVIVE Validates Model

Caption: Integrated workflow for pharmacokinetic profiling.

Intestinal Permeability & Efflux Liability Assessment

Causality Behind the Choice: Oral bioavailability is fundamentally gated by a compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for this barrier.[13][14] Derived from human colon adenocarcinoma cells, they differentiate into a polarized monolayer expressing tight junctions and, critically, relevant efflux transporters like P-glycoprotein (P-gp).[15] This allows us not only to measure passive diffusion but also to identify compounds that are actively pumped back into the intestinal lumen, a common cause of poor oral absorption.[13]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER) greater than 2 is a strong indicator of active efflux.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter supports and cultured for 21-25 days to allow for full differentiation and monolayer formation.[16]

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A TEER value ≥ 200 Ω·cm² is considered acceptable.[15][17] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.

  • Preparation of Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a target concentration (typically 1-10 µM).[13][15]

  • Permeability Measurement (A-B):

    • The transport buffer in the apical (upper) chamber is replaced with the dosing solution.

    • The basolateral (lower) chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking (50 rpm) for a defined period (e.g., 2 hours).[14]

    • Samples are taken from the basolateral chamber at the end of the incubation period. A sample is also taken from the apical chamber to confirm the initial concentration.

  • Permeability Measurement (B-A):

    • The protocol is inverted: the dosing solution is added to the basolateral chamber, and samples are collected from the apical chamber.[14]

  • Sample Analysis: The concentration of the test compound in all samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19]

  • Data Calculation:

    • The Papp (cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • The Efflux Ratio is calculated as: ER = Papp (B-A) / Papp (A-B) .

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Hypothetical Data Summary: 4-(Azetidin-1-yl)-3-fluoropiperidine Series
Compound IDR-GroupPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
LEAD-001 -H8.59.11.1High
LEAD-002 -CF₃12.130.52.5High (P-gp Substrate)
LEAD-003 -OH2.32.51.1Moderate
Propranolol (Control)25.023.80.95High
Atenolol (Control)0.50.61.2Low

Metabolic Stability in Liver Microsomes

Causality Behind the Choice: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum are responsible for the clearance of the majority of small-molecule drugs.[20] Liver microsomes, which are vesicles of this reticulum, provide a simple, high-throughput system to assess a compound's susceptibility to Phase I metabolism.[21] Measuring the rate of disappearance of the parent drug over time allows us to calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[22] For the 4-(azetidin-1-yl)-3-fluoropiperidine series, this assay is critical to confirm that the 3-fluoro group is effectively shielding the piperidine ring from oxidative metabolism.

Experimental Protocol: Microsomal Stability Assay

Step-by-Step Methodology:

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[22][23]

  • Initiation: The test compound (typically 1 µM final concentration) is added to the microsome mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the critical cofactor, NADPH (1 mM final concentration).[20][21]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[22]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[21]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.[24]

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent drug, is analyzed by a validated LC-MS/MS method to determine its concentration relative to the internal standard.[21]

  • Data Analysis:

    • The natural log of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (CLint in µL/min/mg protein) is calculated from the half-life.

Microsomal_Stability_Assay cluster_time Compound Test Compound (1µM) Incubation Incubate at 37°C Compound->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH Cofactor (NADPH) NADPH->Incubation Initiates Reaction T0 0 min Incubation->T0 Sample at intervals T5 5 min Incubation->T5 Sample at intervals T15 15 min Incubation->T15 Sample at intervals T30 30 min Incubation->T30 Sample at intervals T60 60 min Incubation->T60 Sample at intervals Quench Quench with Acetonitrile + Internal Standard Analysis Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analysis T0->Quench T5->Quench T15->Quench T30->Quench T60->Quench

Caption: Workflow for the liver microsomal stability assay.

Hypothetical Data Summary: 4-(Azetidin-1-yl)-3-fluoropiperidine Series
Compound IDR-GroupIn Vitro t½ (min)CLint (µL/min/mg)Stability Class
LEAD-001 -H2555.4Moderate
LEAD-001 (des-fluoro) -H< 5> 277High Clearance
LEAD-002 -CF₃> 60< 23.1Low Clearance
LEAD-003 -OH1877.0Moderate-High
Verapamil (Control)8173.3High Clearance
Carbamazepine (Control)> 60< 23.1Low Clearance

Plasma Protein Binding (PPB)

Causality Behind the Choice: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared by metabolizing enzymes.[25][26] A high degree of plasma protein binding can effectively sequester the drug in the bloodstream, reducing its efficacy and potentially leading to misleading interpretations of potency. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely accepted technique for determining the fraction of a compound that is unbound (fu) in plasma.[25][26]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

Step-by-Step Methodology:

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.[26]

  • Sample Loading:

    • The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM). This plasma is added to one chamber (the donor chamber).

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[26]

  • Equilibration: The entire plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[27]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and the buffer chambers.

  • Matrix Matching & Extraction: To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. Proteins in both sets of samples are then precipitated with cold acetonitrile containing an internal standard.[26]

  • LC-MS/MS Analysis: Samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Calculation:

    • The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) .

    • The percent bound is calculated as: % Bound = (1 - fu) * 100 .

Hypothetical Data Summary: 4-(Azetidin-1-yl)-3-fluoropiperidine Series
Compound IDR-GroupHuman Plasma fu (%)Rat Plasma fu (%)Binding Classification
LEAD-001 -H15.218.5Moderately Bound
LEAD-002 -CF₃2.13.4Highly Bound (>95%)
LEAD-003 -OH45.851.2Low Binding
Warfarin (Control)1.11.5Highly Bound (>99%)

Integration and In Vivo Pharmacokinetic Evaluation

The ultimate goal of in vitro profiling is to predict the in vivo behavior of a drug candidate. The data gathered from the Caco-2, microsomal stability, and PPB assays are integrated to select the most promising compounds for definitive evaluation in rodent PK studies.[28]

Study Design: Single-Dose Pharmacokinetic Study in Rats

Causality Behind the Choice: A rodent PK study provides the ground truth for a compound's disposition in a living system. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine absolute bioavailability (F%) and differentiate between absorption and clearance issues.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling from the same animal, which reduces biological variability.[29][30]

  • Dosing Groups:

    • IV Group (n=3-5 rats): The compound is administered as a bolus injection via the cannula at a low dose (e.g., 1-2 mg/kg).[29]

    • PO Group (n=3-5 rats): The compound is administered via oral gavage at a higher dose (e.g., 5-10 mg/kg).[29]

  • Blood Sampling: Blood samples (e.g., 100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is isolated by centrifugation and stored at -80°C until analysis.[31]

  • Bioanalysis: Plasma concentrations of the drug are determined using a fully validated LC-MS/MS method.[18][31]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Elimination Half-lifeDetermines dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of DistributionThe theoretical volume into which the drug distributes
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (AUC_PO / AUC_IV)

Conclusion: A Self-Validating Framework for Decision Making

The pharmacokinetic profiling of a novel chemical series like the 4-(azetidin-1-yl)-3-fluoropiperidine derivatives is a systematic process of hypothesis testing. Each in vitro assay provides a piece of the puzzle, and the in vivo study serves as the ultimate validation. By understanding the causal links between chemical structure and ADME properties—the metabolic shielding of fluorine, the permeability dictated by the overall scaffold, and the free fraction available for target engagement—drug discovery teams can make informed, confident decisions. This integrated approach minimizes late-stage failures and accelerates the journey of promising molecules from the bench to the clinic.

References

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Optimise ADME properties: In vitro DMPK solutions for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved from [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • In-vitro plasma protein binding. (2025). Protocols.io. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). QPS Custom-Built Research. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC. Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. (n.d.). ACS Publications. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Retrieved from [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Semantic Scholar. Retrieved from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare. Retrieved from [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 4-(Azetidin-1-yl)-3-fluoropiperidine

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine, a valuable building block in contemporary drug discovery. Recognizing the increasing imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine, a valuable building block in contemporary drug discovery. Recognizing the increasing importance of incorporating fluorinated scaffolds and strained ring systems in medicinal chemistry, this document provides a detailed, step-by-step methodology suitable for researchers, scientists, and drug development professionals. The synthetic strategy is bifurcated into two key stages: the asymmetric synthesis of a chiral 3-fluoro-4-aminopiperidine intermediate and its subsequent coupling with an azetidine moiety via a scalable reductive amination protocol. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility for large-scale production.

Introduction

The strategic incorporation of fluorine atoms and strained ring systems, such as azetidine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the rigid azetidine motif can impart favorable conformational constraints and improve physicochemical properties. The target molecule, 4-(azetidin-1-yl)-3-fluoropiperidine, combines these desirable features, making it a highly sought-after building block for the development of novel therapeutics.

This document outlines a scalable and efficient synthesis of this key intermediate. The chosen synthetic pathway prioritizes commercially available starting materials, robust and well-understood chemical transformations, and purification methods amenable to large-scale production.

Synthetic Strategy Overview

The synthesis is approached in a convergent manner, focusing on the preparation of two key intermediates followed by their strategic coupling.

Part 1: Asymmetric Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

For the synthesis of the chiral 3-fluoro-4-aminopiperidine core, we will leverage a well-documented and scalable enzymatic dynamic asymmetric transamination of a fluoroketone. This method offers high stereoselectivity and avoids the use of expensive and hazardous reagents often associated with direct fluorination of pre-existing stereocenters.[1]

Part 2: Synthesis of 4-(Azetidin-1-yl)-3-fluoropiperidine via Reductive Amination

The introduction of the azetidine moiety will be achieved through a reductive amination reaction between the synthesized aminopiperidine intermediate and a suitable azetidine precursor, specifically N-Boc-azetidin-3-one. Reductive amination is a robust and widely used transformation in industrial settings due to its high efficiency and operational simplicity.[2] The final step involves the deprotection of the Boc groups to yield the target compound.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Synthesis of Chiral Aminopiperidine cluster_1 Part 2: Azetidination and Deprotection A N-Boc-4-piperidone B TMS-silyl enol ether A->B TMSCl, Et3N C N-Boc-3-fluoro-4-piperidone B->C Selectfluor® D tert-butyl (3S,4R)-4-amino- 3-fluoropiperidine-1-carboxylate C->D Transaminase (ATA), PLP, iPrNH2 F tert-butyl 3-(((3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-yl)amino)azetidine-1-carboxylate D->F Reductive Amination (NaBH(OAc)3) D->F E N-Boc-azetidin-3-one E->F G 4-(Azetidin-1-yl)-3-fluoropiperidine F->G Boc Deprotection (HCl or TFA) caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

This multi-step synthesis starts from commercially available N-Boc-4-piperidone and culminates in the highly enantio- and diastereoselective formation of the desired aminopiperidine intermediate.

Step 1.1: Synthesis of tert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

This procedure details the formation of the silyl enol ether from N-Boc-4-piperidone.

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • Triethylamine (Et₃N)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add triethylamine (1.5 eq).

    • Slowly add trimethylsilyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used in the next step without further purification.

Step 1.2: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

This step involves the electrophilic fluorination of the silyl enol ether using Selectfluor®.

  • Reagents and Materials:

    • Crude tert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate

    • Selectfluor®

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the crude silyl enol ether (1.0 eq) in acetonitrile.

    • Add Selectfluor® (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired fluoroketone.

Step 1.3: Enzymatic Dynamic Asymmetric Transamination to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

This key step establishes the desired stereochemistry through a dynamic kinetic resolution process.[1]

  • Reagents and Materials:

    • tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

    • Transaminase (ATA) enzyme (e.g., from Codexis®)

    • Pyridoxal-5'-phosphate (PLP)

    • Isopropylamine (iPrNH₂)

    • Borate buffer (pH 10.5)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a temperature-controlled reactor, prepare a solution of borate buffer (0.2 M, pH 10.5) and DMSO (20% v/v).

    • Add the transaminase enzyme and pyridoxal-5'-phosphate cofactor.

    • Add the fluoroketone substrate and isopropylamine (as the amine donor).

    • Maintain the reaction at 45 °C with a gentle nitrogen sweep to remove the acetone byproduct, driving the equilibrium towards the product.

    • Monitor the reaction for conversion and stereoselectivity by chiral HPLC.

    • Upon completion, extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Wash the organic layer, dry, and concentrate to yield the chiral aminopiperidine. Further purification can be achieved by crystallization.

Part 2: Synthesis of 4-(Azetidin-1-yl)-3-fluoropiperidine

This part details the coupling of the chiral aminopiperidine with N-Boc-azetidin-3-one followed by deprotection.

Step 2.1: Reductive Amination to tert-butyl 3-(((3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-yl)amino)azetidine-1-carboxylate

This procedure outlines the reductive amination, a reliable method for forming the C-N bond.[2][3]

  • Reagents and Materials:

    • tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

    • N-Boc-azetidin-3-one[4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • To a solution of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (1.0 eq) and N-Boc-azetidin-3-one (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2.2: Boc Deprotection to 4-(Azetidin-1-yl)-3-fluoropiperidine

The final step involves the removal of both Boc protecting groups to yield the target compound.

  • Reagents and Materials:

    • tert-butyl 3-(((3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-yl)amino)azetidine-1-carboxylate

    • Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected diamine (1.0 eq) in DCM.

    • Add a solution of HCl in dioxane (4 M, excess) or TFA (excess) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be triturated with diethyl ether to afford the product as a hydrochloride or trifluoroacetate salt. Alternatively, the free base can be obtained by neutralization with a suitable base followed by extraction.

Data Presentation

StepStarting MaterialProductReagentsTypical YieldPurity (by HPLC)
1.1N-Boc-4-piperidonetert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylateTMSCl, Et₃N>95% (crude)-
1.2Silyl enol ethertert-butyl 3-fluoro-4-oxopiperidine-1-carboxylateSelectfluor®70-80%>95%
1.3Fluoroketonetert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylateTransaminase, PLP, iPrNH₂60-70%>98% (>99% ee, >95% de)
2.1Aminopiperidine, AzetidinoneDi-Boc protected productNaBH(OAc)₃75-85%>95%
2.2Di-Boc protected product4-(Azetidin-1-yl)-3-fluoropiperidineHCl or TFA>90%>98%

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine. The presented route utilizes a highly stereoselective enzymatic transamination for the synthesis of the chiral fluorinated aminopiperidine core and a robust reductive amination for the introduction of the azetidine moiety. The methodologies described are well-established in process chemistry and are amenable to large-scale production, providing a reliable pathway for obtaining this valuable building block for drug discovery and development programs.

References

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  • MacMillan, D. W. C. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

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  • Davies, H. M. L., & Liu, W. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(34), 10978-10982. [Link]

  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

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  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

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  • Inesi, A., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2568. [Link]

  • Kumar, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946-53. [Link]

  • Sato, S., et al. (2013). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 11(23), 3824-3827. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Khodaei, M. M., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2295-2302. [Link]

  • Reddy, K. L., et al. (2015). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2015(20), 4443-4448. [Link]

  • Bruzgulienė, J., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(19), 12763-12776. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-(Azetidin-1-yl)-3-fluoropiperidine

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery The 4-(azetidin-1-yl)-3-fluoropiperidine scaffold is a key building block in contemporary medicinal chemistry. The incorporation of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The 4-(azetidin-1-yl)-3-fluoropiperidine scaffold is a key building block in contemporary medicinal chemistry. The incorporation of fluorine can significantly modulate the physicochemical properties of a molecule, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The piperidine ring is a prevalent motif in numerous FDA-approved drugs, and its functionalization is of high interest to researchers in drug development.[2][3] This document provides a detailed guide to the cross-coupling reactions of 4-(azetidin-1-yl)-3-fluoropiperidine, with a focus on the robust and versatile Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.

The target molecule, 4-(azetidin-1-yl)-3-fluoropiperidine, presents unique challenges for cross-coupling reactions. The piperidine nitrogen is a secondary amine, making it a suitable nucleophile for N-arylation. However, it is sterically encumbered by the adjacent 4-(azetidin-1-yl) group, and the electronic properties are influenced by the vicinal fluorine atom. These factors necessitate careful optimization of reaction conditions to achieve high yields and avoid side reactions.

Understanding the Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[4][5][6][7] This reaction has become indispensable in organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[4]

The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine L-Pd(II)-Ar     |   R₂NH Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar     |   NR₂ Deprotonation->PdII_Amido Base Base-H⁺ Deprotonation->Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd R2NH R₂NH R2NH->Amine_Coord Protocol_1_Workflow Start Start Setup 1. Reaction Setup - Add solids to oven-dried vial:  - Aryl halide (1.0 mmol)  - 4-(Azetidin-1-yl)-3-fluoropiperidine (1.2 mmol)  - NaO-t-Bu (1.4 mmol)  - XPhos Pd G3 (0.02 mmol) - Seal with septum Start->Setup Inert 2. Inert Atmosphere - Evacuate and backfill with  Argon or Nitrogen (3x) Setup->Inert Solvent 3. Add Solvent - Add anhydrous, degassed  Toluene or Dioxane (5 mL) Inert->Solvent Reaction 4. Reaction - Stir at 100-110 °C - Monitor by TLC or LC-MS  (typically 12-24 h) Solvent->Reaction Workup 5. Work-up - Cool to room temperature - Quench with sat. aq. NH₄Cl - Extract with EtOAc or DCM - Dry organic layer (Na₂SO₄) Reaction->Workup Purify 6. Purification - Concentrate in vacuo - Purify by flash column  chromatography Workup->Purify Product N-Aryl Product Purify->Product

Caption: Workflow for Buchwald-Hartwig amination using Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(azetidin-1-yl)-3-fluoropiperidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 (2 mol %).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of approximately 0.2 M with respect to the aryl halide).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Milder Conditions for Base-Sensitive Substrates using RuPhos Pd G3 and K₃PO₄

This protocol is suitable for aryl halides that may be sensitive to strong alkoxide bases.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(azetidin-1-yl)-3-fluoropiperidine (1.5 equiv), potassium phosphate (2.0 equiv), and RuPhos Pd G3 (2-4 mol %).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed tert-butanol or tert-amyl alcohol (to achieve a concentration of approximately 0.2 M with respect to the aryl halide).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor solubility of reagents- Use a fresh batch of precatalyst.- Switch to a stronger base (e.g., LHMDS).- Screen alternative solvents (e.g., t-BuOH, CPME).- Increase reaction temperature.
Formation of Hydrodehalogenation Byproduct - β-hydride elimination from the palladium-amido intermediate- Presence of water- Ensure strictly anhydrous conditions.- Use a more sterically hindered ligand to disfavor β-hydride elimination.- Lower the reaction temperature.
Decomposition of Starting Material or Product - Substrate instability to the base or temperature- Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).- Attempt the reaction at a lower temperature with a more active catalyst system.

Conclusion

The N-arylation of 4-(azetidin-1-yl)-3-fluoropiperidine via the Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of a diverse range of derivatives for pharmaceutical and agrochemical research. While the substrate presents steric and electronic challenges, the use of modern, bulky biarylphosphine ligands in combination with robust palladium precatalysts allows for efficient C-N bond formation. The protocols provided herein serve as a comprehensive starting point for researchers, and careful optimization of the reaction parameters will enable the successful synthesis of a wide array of valuable compounds.

References

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Request PDF - ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. White Rose Research Online. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Palladium-catalyzed N-arylation of bis(ortho-substituted aryl)amines: An efficient method for preparing sterically congested triarylamines. Kyushu University. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

Method

In Vitro Biological Assay Protocols for 4-(Azetidin-1-yl)-3-fluoropiperidine Derivatives: ADME, Target Engagement, and Cytotoxicity Profiling

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the 4-(azet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 4-(azetidin-1-yl)-3-fluoropiperidine motif has emerged as a highly versatile pharmacophore and building block. By replacing highly flexible aliphatic diamines or pyrrolidine rings with this rigidified, fluorinated bicyclic-like system, drug developers can address severe developability bottlenecks, including poor metabolic stability and low membrane permeability.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. To successfully evaluate compounds containing this motif, one must understand the causality behind its chemical design:

  • Metabolic Shielding: The strategic introduction of an azetidine ring in place of highly flexible aliphatic amines or pyrrolidines has been shown to mitigate CYP450-mediated heterocycle metabolism by removing oxidative soft spots[1].

  • Conformational Rigidification: The 3-fluoropiperidine motif exhibits a strong axial-fluorine conformational preference driven by charge-dipole interactions and hyperconjugation. This locks the azetidine vector in a specific spatial orientation, minimizing the entropic penalty upon target binding[2].

  • pKa Tuning: Fluorine acts as a powerful bioisostere; its inductive electron-withdrawing effect lowers the pKa of the adjacent basic piperidine nitrogen. This increases the fraction of unionized drug at physiological pH, thereby drastically improving passive membrane permeability[3].

Mechanism Motif 3-Fluoro Substitution on Piperidine Ring Effect1 Inductive Electron Withdrawal Motif->Effect1 Effect2 Charge-Dipole Interactions Motif->Effect2 Outcome1 Lowered Amine pKa (Increased Unionized Fraction) Effect1->Outcome1 Outcome2 Axial-F Conformational Preference Effect2->Outcome2 Benefit1 Improved Passive Permeability (Caco-2) Outcome1->Benefit1 Benefit2 Rigidified Vector for Target Binding Outcome2->Benefit2

Logical relationship between 3-fluoro substitution and resulting biological assay outcomes.

In Vitro ADME Profiling Protocols

To validate the developability improvements conferred by the 4-(azetidin-1-yl)-3-fluoropiperidine motif, we must employ self-validating ADME assays.

Caco-2 Bidirectional Permeability Assay

Causality & Self-Validation: Basic diamines often suffer from high P-glycoprotein (P-gp) efflux and poor transcellular absorption. By lowering the pKa via the 3-fluoro substitution, we expect an increase in the apparent permeability ( Papp​ ) and a reduction in the Efflux Ratio (ER). This protocol is self-validating through the mandatory inclusion of a paracellular marker (Lucifer Yellow) to confirm monolayer integrity, and reference drugs (Atenolol for low permeability; Propranolol for high permeability).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers.

  • Monolayer QC: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation:

    • For Apical to Basolateral (A→B) assessment: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B→A) assessment: Reverse the volumes and dosing chambers.

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes. Extract 50 µL aliquots from the receiver chambers.

  • Quenching & Analysis: Quench samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the receiver well. Rejection criteria: Lucifer Yellow Papp​>1×10−6 cm/s (indicates leaky tight junctions).

Human Liver Microsomal (HLM) Stability

Causality & Self-Validation: The azetidine ring restricts access to oxidative enzymes, theoretically lowering intrinsic clearance ( CLint​ ). To prove this is CYP-mediated, a minus-NADPH control is required to rule out non-specific chemical degradation or esterase activity. Verapamil is used as a high-clearance positive control.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the test compound to achieve a 1 µM final concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Kinetic Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Target Engagement: Surface Plasmon Resonance (SPR)

Causality & Self-Validation: Because the axial-fluorine preference locks the azetidine ring into a rigid vector, compounds containing this motif often exhibit highly differentiated binding kinetics (specifically, a slower koff​ due to a stabilized bound state) compared to flexible analogs. SPR provides real-time, label-free kinetic data. The system is self-validated using a DMSO calibration curve to correct for bulk refractive index mismatches between the running buffer and compound stocks.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target recombinant protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target level of 2,000 Response Units (RU). Block the reference flow cell with 1 M ethanolamine (pH 8.5).

  • Buffer Equilibration: Prime the system with running buffer (HBS-EP+ with 1% DMSO) until the baseline stabilizes (< 1 RU/min drift).

  • Analyte Injection: Prepare a 5-point concentration series of the test compound (e.g., 1.2 nM to 100 nM, 3-fold dilutions). Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Phases: Allow 120 seconds for the association phase, followed by a 300-second injection of blank running buffer for the dissociation phase.

  • Data Processing: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Cytotoxicity Profiling (CellTiter-Glo)

Causality & Self-Validation: Highly basic or lipophilic amines can induce phospholipidosis or non-specific membrane toxicity. While the fluorinated motif mitigates this by lowering basicity, empirical validation is required. We utilize the CellTiter-Glo (CTG) luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells. Staurosporine is included as a positive control for apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) or HEK293 cells in a 384-well opaque white plate at 2,000 cells/well in 20 µL of DMEM medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Dispense the test compound using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (0.003 µM to 100 µM).

  • Incubation: Incubate the treated plates for 48 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Start 4-(Azetidin-1-yl)-3-fluoropiperidine Derivatives ADME In Vitro ADME Profiling (HLM Stability & Caco-2) Start->ADME Assess pKa & Permeability SPR Target Engagement (SPR Kinetics) Start->SPR Measure kon/koff Tox Cytotoxicity Profiling (CellTiter-Glo) Start->Tox Screen off-target toxicity Decision Lead Optimization Data Integration ADME->Decision SPR->Decision Tox->Decision

Experimental workflow for profiling 4-(Azetidin-1-yl)-3-fluoropiperidine derivatives.

Quantitative Data Presentation

The following table summarizes expected quantitative benchmarks demonstrating the superior developability profile of the 4-(azetidin-1-yl)-3-fluoropiperidine motif compared to an unfluorinated, flexible analog.

Compound ProfilepKa (Piperidine N)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)HLM CLint​ (µL/min/mg)SPR KD​ (nM)CTG IC50​ (µM)
Unfluorinated Piperidine Analog 9.82.14.545.212.5>100
4-(Azetidin-1-yl)-3-fluoropiperidine 8.218.41.212.41.8>100
Verapamil (Assay Control) N/A>20.0<2.0>80.0N/A~25.0

Data Interpretation: The fluorinated azetidine analog demonstrates a significantly lower pKa, resulting in a ~9-fold increase in permeability and ablation of efflux. Metabolic clearance is reduced by over 70%, and the rigidified conformation yields a tighter target binding affinity ( KD​ ).

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Current Topics in Medicinal Chemistry (via PMC / NIH) URL:[Link]

Sources

Application

Anwendungshinweise und Protokolle zur Derivatisierung von 4-(Azetidin-1-yl)-3-fluoropiperidin für SAR-Studien

Erstellt von: Senior Application Scientist, Google KI Datum: 26. März 2026 Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 4-(Azetidin-1-yl)-3-fluoropiperidin-Grundge...

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Author: BenchChem Technical Support Team. Date: April 2026

Erstellt von: Senior Application Scientist, Google KI

Datum: 26. März 2026

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des 4-(Azetidin-1-yl)-3-fluoropiperidin-Grundgerüsts, einer wichtigen Struktur für die Entwicklung von Wirkstoffen. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung. Die hier beschriebenen Protokolle und Strategien sollen die systematische Erforschung von Struktur-Aktivitäts-Beziehungen (SAR) ermöglichen, um die Entdeckung neuer therapeutischer Wirkstoffe zu beschleunigen. Der Schwerpunkt liegt auf der praktischen Anwendbarkeit und der wissenschaftlichen Begründung der experimentellen Entscheidungen.

Einleitung: Die Bedeutung des 4-(Azetidin-1-yl)-3-fluoropiperidin-Motivs

Das Piperidin-Grundgerüst ist eine heterozyklische chemische Verbindung und ein sekundäres Amin, das in vielen pharmazeutischen Wirkstoffen vorkommt.[1] Seine Fähigkeit, wichtige Wechselwirkungen mit biologischen Zielstrukturen einzugehen, macht es zu einem privilegierten Baustein in der medizinischen Chemie. Die Einführung eines Fluoratoms in der 3-Position kann die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls erheblich beeinflussen. Fluor kann die metabolische Stabilität erhöhen, die Bindungsaffinität durch Konformationsänderungen oder neue Wasserstoffbrückenbindungen verbessern und die pKa-Werte benachbarter funktioneller Gruppen modulieren.

Die zusätzliche Substitution mit einem Azetidinring in der 4-Position bietet weitere Vorteile. Azetidine sind gespannte viergliedrige Ringe, die zunehmend in der Wirkstoffentwicklung eingesetzt werden, um die Löslichkeit zu verbessern, die Lipophilie zu verringern und neue Vektoren für die Interaktion mit Zielproteinen zu schaffen.[2] Die Kombination dieser drei Komponenten – Piperidin, Fluor und Azetidin – ergibt ein vielversprechendes Grundgerüst für die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen.

Dieses Dokument beschreibt verschiedene Derivatisierungsstrategien, die auf das sekundäre Amin des Piperidinrings und potenzielle Funktionalisierungen am Azetidinring abzielen.

Strategien zur Derivatisierung für SAR-Studien

Die systematische Derivatisierung des 4-(Azetidin-1-yl)-3-fluoropiperidin-Kerns ermöglicht es Forschern, den chemischen Raum um das Grundgerüst herum zu erkunden und wichtige Interaktionen mit dem biologischen Ziel zu identifizieren. Die folgenden Abschnitte beschreiben Schlüsselreaktionen zur Modifikation des Piperidin-Stickstoffs.

N-Alkylierung und N-Arylierung

Die Modifikation des sekundären Amins des Piperidinrings ist ein primärer Ansatzpunkt für die Derivatisierung.

  • N-Alkylierung: Die Einführung verschiedener Alkylgruppen kann die sterischen und elektronischen Eigenschaften des Moleküls verändern und so die Bindungsaffinität und Selektivität beeinflussen.

  • N-Arylierung: Die Einführung von Aryl- oder Heteroarylgruppen kann neue π-π-Wechselwirkungen, Wasserstoffbrückenbindungen oder hydrophobe Interaktionen mit dem Zielprotein ermöglichen.

SAR_Derivatization_Strategy cluster_scaffold Ausgangsgerüst cluster_derivatization Derivatisierungsstrategien cluster_sar SAR-Analyse Scaffold 4-(Azetidin-1-yl)-3-fluoropiperidin N_Alkylation N-Alkylierung Scaffold->N_Alkylation Modifikation am Piperidin-N N_Acylation N-Acylierung Scaffold->N_Acylation Modifikation am Piperidin-N Reductive_Amination Reduktive Aminierung Scaffold->Reductive_Amination Modifikation am Piperidin-N Cross_Coupling Kreuzkupplung (z.B. Buchwald-Hartwig) Scaffold->Cross_Coupling Modifikation am Piperidin-N SAR Struktur-Aktivitäts-Beziehung N_Alkylation->SAR N_Acylation->SAR Reductive_Amination->SAR Cross_Coupling->SAR

Kreuzkupplungsreaktionen: Buchwald-Hartwig-Aminierung

Die Palladium-katalysierte Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[3][4] Sie ermöglicht die Kupplung von Aryl(pseudo)halogeniden mit dem sekundären Piperidinamin und bietet einen breiten Substratumfang für die Einführung verschiedener aromatischer und heteroaromatischer Systeme.[5][6] Diese Reaktion ist besonders wertvoll für die späte Funktionalisierung in der Wirkstoffsynthese.[5]

Kausale Begründung der Methodik: Die Wahl des Liganden und der Base ist entscheidend für den Erfolg der Buchwald-Hartwig-Reaktion.[6] Chelatisierende Liganden wie dppf (Bis(diphenylphosphino)ferrocen) können unerwünschte Nebenreaktionen wie die β-Hydrid-Eliminierung unterdrücken, insbesondere bei der Verwendung von primären Alkylaminen.[6] Die Base, typischerweise ein sterisch gehindertes Alkoholat wie Natrium-tert-butanolat (NaOt-Bu), ist erforderlich, um das entstehende Halogenwasserstoffacid abzufangen und das Palladium-Katalysatorsystem zu regenerieren.[6]

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und müssen möglicherweise für spezifische Substrate optimiert werden.

Protokoll 3.1: Allgemeine Vorgehensweise für die N-Acylierung
  • Löse 4-(Azetidin-1-yl)-3-fluoropiperidin (1 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).

  • Füge eine organische Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 Äquiv.) hinzu.

  • Kühle die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Füge langsam das entsprechende Säurechlorid oder Säureanhydrid (1.1 Äquiv.) hinzu.

  • Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 2-16 Stunden.

  • Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach Abschluss der Reaktion, verdünne die Mischung mit DCM und wasche sie nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

  • Trockne die organische Phase über Natriumsulfat, filtriere und eng ein.

  • Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

ReagenzÄquivalenteFunktion
4-(Azetidin-1-yl)-3-fluoropiperidin1.0Substrat
Säurechlorid/-anhydrid1.1Acylierungsreagenz
Triethylamin (TEA)1.5Base
Dichlormethan (DCM)-Lösungsmittel

Tabelle 1: Typische Reagenzien für die N-Acylierung.

Protokoll 3.2: Allgemeine Vorgehensweise für die reduktive Aminierung
  • Löse 4-(Azetidin-1-yl)-3-fluoropiperidin (1 Äquiv.) und das entsprechende Aldehyd oder Keton (1.1 Äquiv.) in einem geeigneten Lösungsmittel wie Dichlorethan (DCE) oder Methanol.

  • Füge eine milde Säure wie Essigsäure (katalytische Menge) hinzu, um die Iminbildung zu fördern.

  • Füge ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquiv.) portionsweise hinzu.

  • Rühre die Reaktion bei Raumtemperatur für 4-24 Stunden.

  • Überwache den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion, neutralisiere die Mischung vorsichtig mit gesättigter Natriumbicarbonatlösung.

  • Extrahiere das Produkt mit einem organischen Lösungsmittel (z.B. DCM oder Ethylacetat).

  • Trockne die vereinigten organischen Phasen, filtriere und eng ein.

  • Reinige das Rohprodukt mittels Säulenchromatographie.

Reductive_Amination_Workflow Start Ausgangsmaterialien (Piperidin + Aldehyd/Keton) Step1 Lösen in DCE/MeOH + Essigsäure (kat.) Start->Step1 Step2 Imin-Bildung Step1->Step2 Step3 Zugabe von NaBH(OAc)₃ Step2->Step3 Step4 Reduktion des Imins Step3->Step4 Step5 Aufarbeitung (Quenchen, Extraktion) Step4->Step5 End Gereinigtes Produkt Step5->End

Protokoll 3.3: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung
  • Gib das Arylhalogenid (1 Äquiv.), den Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 1-5 mol%), den Liganden (z.B. XPhos, 2-10 mol%) und die Base (z.B. NaOt-Bu oder K₂CO₃, 1.5-2.5 Äquiv.) in einen trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionskolben.

  • Füge trockenes, entgastes Lösungsmittel (z.B. Toluol oder Dioxan) hinzu.[6]

  • Füge das 4-(Azetidin-1-yl)-3-fluoropiperidin (1.2 Äquiv.) hinzu.

  • Erhitze die Reaktionsmischung unter Inertgasatmosphäre auf 80-110 °C für 12-24 Stunden.

  • Überwache den Reaktionsfortschritt mittels LC-MS.

  • Nach Abschluss der Reaktion, kühle die Mischung auf Raumtemperatur ab und filtriere sie durch Celite, um den Katalysator zu entfernen.

  • Eng das Filtrat ein und reinige den Rückstand mittels Säulenchromatographie.

KomponenteBeispielFunktion
PräkatalysatorPd₂(dba)₃Palladiumquelle
LigandXPhos, RuPhosStabilisiert Pd(0), fördert die oxidative Addition
BaseNaOt-Bu, K₂CO₃Regeneriert den Katalysator, fängt HX ab
LösungsmittelToluol, DioxanReaktionsmedium

Tabelle 2: Schlüsselkomponenten für die Buchwald-Hartwig-Kupplung.

Charakterisierung und Analyse

Alle synthetisierten Derivate müssen umfassend charakterisiert werden, um ihre Struktur und Reinheit zu bestätigen. Standardtechniken umfassen:

  • Kernspinresonanzspektroskopie (NMR): ¹H-, ¹³C- und ¹⁹F-NMR zur Bestätigung der Struktur und zur Überprüfung der stereochemischen Integrität.

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung (hochauflösende MS).

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit der Verbindung.

Nach der strukturellen Bestätigung werden die Verbindungen in relevanten biologischen Assays getestet, um ihre Aktivität zu bestimmen. Die gesammelten Daten (z.B. IC₅₀- oder EC₅₀-Werte) werden dann verwendet, um die Struktur-Aktivitäts-Beziehungen zu analysieren und das Design der nächsten Generation von Analoga zu leiten.

Fazit

Die Derivatisierung des 4-(Azetidin-1-yl)-3-fluoropiperidin-Grundgerüsts bietet eine robuste Plattform für die systematische Erforschung von Struktur-Aktivitäts-Beziehungen. Die in diesem Dokument beschriebenen Protokolle für N-Acylierung, reduktive Aminierung und Buchwald-Hartwig-Aminierung stellen bewährte Methoden dar, um eine vielfältige Bibliothek von Analoga für biologische Screenings zu erstellen. Eine sorgfältige Auswahl der Derivatisierungsstrategie, kombiniert mit einer gründlichen Charakterisierung und biologischen Evaluierung, ist der Schlüssel zur erfolgreichen Identifizierung von Leitstrukturen in der Medikamentenentwicklung.

Referenzen

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. (2022). ResearchGate. Verfügbar unter: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Verfügbar unter: [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: [Link]

  • Organische Chemie CH. (n.d.). Buchwald-Hartwig-Kreuzkupplungs-Reaktion. Verfügbar unter: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). ResearchGate. Verfügbar unter: [Link]

  • Synthesis of Florbetapir aza-analogues using chemistry of pyridinium N-aminides. (n.d.). BURJC Digital. Verfügbar unter: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2018). MDPI. Verfügbar unter: [Link]

  • Nowothnick, H., et al. (2008). Suzuki-Kupplung: Reaktion und Katalysatorrecycling in w/o-Mikroemulsionen. ResearchGate. Verfügbar unter: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). PMC. Verfügbar unter: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005). PubMed. Verfügbar unter: [Link]

  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as. (n.d.). Nagasaki University. Verfügbar unter: [Link]

  • Piperidin. (2016). DocCheck Flexikon. Verfügbar unter: [Link]

  • Publikationen. (n.d.). Universität Tübingen. Verfügbar unter: [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][5]thiazines as Potential Anti- inflammatory Agents. (2022). Biointerface Research in Applied Chemistry. Verfügbar unter: [Link]

  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. (2022). ResearchGate. Verfügbar unter: [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. (n.d.). PubMed. Verfügbar unter: [Link]

  • Derivatives of 3о-Azidothymidine with 6-Cyanopyridone as Base or as Phosphoramidate Ester and their Antiretroviral Activity. (n.d.). Bentham Science. Verfügbar unter: [Link]

  • Positionen. (n.d.). BPI Website. Verfügbar unter: [Link]

  • Entwicklung eines dimeren Ligandensystems zur Synthese multimetallischer Komplexverbindungen. (2023). kluedo. Verfügbar unter: [Link]

Sources

Method

Storage guidelines and stability testing for 4-(Azetidin-1-yl)-3-fluoropiperidine

Application Note: Storage Guidelines and Stability Testing Protocols for 4-(Azetidin-1-yl)-3-fluoropiperidine Executive Summary & Chemical Context The compound 4-(Azetidin-1-yl)-3-fluoropiperidine is a highly valuable, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Storage Guidelines and Stability Testing Protocols for 4-(Azetidin-1-yl)-3-fluoropiperidine

Executive Summary & Chemical Context

The compound 4-(Azetidin-1-yl)-3-fluoropiperidine is a highly valuable, three-dimensional (3D) heterocyclic fragment widely utilized in Fragment-Based Drug Discovery (FBDD)[1]. As pharmaceutical pipelines increasingly move away from flat, aromatic rings toward sp3-rich scaffolds, this molecule provides critical structural complexity.

However, managing its stability requires a deep understanding of its physicochemical properties. The molecule features two basic nitrogen centers: a secondary amine in the piperidine ring and a tertiary amine in the strained azetidine ring. The strategic placement of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent piperidine nitrogen[1][2]. This pKa modulation is a deliberate design choice to reduce hERG potassium channel affinity (mitigating cardiotoxicity) and to enhance overall metabolic stability[1][2][3].

Due to the inherent nucleophilicity and oxidative susceptibility of the free base form, the compound is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt (CAS 2105380-44-5)[4]. Protonating both nitrogens effectively neutralizes their reactivity, transforming a potentially unstable, easily oxidized oil into a highly crystalline, stable solid.

Degradation Pathways & Causality

Understanding how and why a compound degrades is the prerequisite for designing effective storage and testing protocols. For 4-(Azetidin-1-yl)-3-fluoropiperidine, degradation is primarily driven by three mechanisms:

  • N-Oxidation: In the unprotonated state, both the piperidine and azetidine nitrogens are susceptible to attack by reactive oxygen species (ROS) or peroxides, leading to N-oxide formation.

  • Azetidine Ring-Opening: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Under extreme thermal stress combined with strong aqueous acids or bases, nucleophilic attack can trigger ring-opening hydrolysis.

  • Defluorination: While the C-F bond is exceptionally strong, extreme nucleophilic conditions (e.g., strong base at high heat) can theoretically induce defluorination, though this is rare[3].

G Compound 4-(Azetidin-1-yl)- 3-fluoropiperidine Oxidation N-Oxidation (Piperidine/Azetidine N) Compound->Oxidation ROS / H2O2 Hydrolysis Azetidine Ring Opening (Strong Acid/Base) Compound->Hydrolysis pH Extremes + Heat Defluorination Defluorination (Extreme Nucleophilic) Compound->Defluorination Rare / High Stress

Figure 1: Primary degradation pathways of 4-(Azetidin-1-yl)-3-fluoropiperidine under environmental stress.

Storage Guidelines

To mitigate the degradation pathways outlined above, strict storage conditions must be maintained. The dihydrochloride salt is robust but introduces hygroscopicity (the tendency to absorb atmospheric moisture), which can lead to deliquescence and subsequent hydrolytic degradation if improperly handled.

Table 1: Comparative Storage Guidelines

ParameterFree Base FormDihydrochloride Salt (CAS 2105380-44-5)Causality / Rationale
Optimal Temp. -20°C (Deep Freeze)2°C to 8°C (Refrigerated)Salt formation drastically increases thermal stability[4].
Atmosphere Argon or Nitrogen (Strict)Ambient (Keep tightly sealed)Free base rapidly absorbs CO₂ to form carbamates; salt does not.
Moisture Control Desiccator requiredDesiccant packs (Silica gel)Amine hydrochlorides are highly hygroscopic.
Light Exposure Protect from lightProtect from lightPrevents photo-catalyzed N-oxidation.

Stability Testing Protocols (ICH Q1A(R2) Aligned)

To establish a formal re-test period or shelf-life for this building block, stability testing must be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5].

Formal Stability Schedule

Data must be collected from at least three primary batches. The testing frequency ensures that any non-linear degradation kinetics are captured early.

Table 2: ICH Q1A(R2) Stability Testing Schedule

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months
Forced Degradation (Stress Testing) Workflow

Before long-term stability studies begin, a forced degradation study must be executed. The primary goal of this study is not simply to destroy the molecule, but to generate ~5% to 20% degradation. This specific window proves that the analytical method (HPLC/LC-MS) can successfully separate the parent API from its degradation products (a "Stability-Indicating Assay").

G cluster_stress ICH Q1A(R2) Stress Conditions API 4-(Azetidin-1-yl)-3-fluoropiperidine (Dihydrochloride Salt) Therm Thermal (60°C, 75% RH) API->Therm Photo Photolytic (UV/Vis, ICH Q1B) API->Photo Acid Acidic (0.1N HCl, 60°C) API->Acid Base Basic (0.1N NaOH, 60°C) API->Base Ox Oxidative (3% H2O2, RT) API->Ox Analysis LC-MS / HPLC-UV Analysis (Stability-Indicating Assay) Therm->Analysis Photo->Analysis Acid->Analysis Base->Analysis Ox->Analysis

Figure 2: ICH Q1A(R2) aligned forced degradation workflow for stability-indicating assay development.

Table 3: Forced Degradation Parameters

Stress ConditionReagents / EnvironmentTarget Exposure TimeExpected Degradation Target
Hydrolytic (Acid) 0.1 N HCl @ 60°C24 - 48 HoursAzetidine ring opening.
Hydrolytic (Base) 0.1 N NaOH @ 60°C24 - 48 HoursFree base precipitation; minor hydrolysis.
Oxidative 3% H₂O₂ @ Room Temp2 - 6 HoursN-oxide formation (highly susceptible).
Thermal Solid state, 60°C / 75% RH7 - 14 DaysMinimal (Salt form is thermally stable).
Photolytic 1.2 million lux hours (ICH Q1B)~1-2 DaysPhoto-oxidation.

Self-Validating Analytical Methodology

To analyze the samples generated from the stability protocols, a robust LC-MS/HPLC-UV method is required. Because 4-(Azetidin-1-yl)-3-fluoropiperidine lacks a strong chromophore (no aromatic rings), low-wavelength UV detection (e.g., 210 nm) or mass spectrometry (ESI-MS) is mandatory.

Step-by-Step HPLC Method
  • Column Selection: Use a base-deactivated (end-capped) C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: Standard silica columns possess acidic silanol groups that will cause severe peak tailing for basic amines like piperidine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving the retention and peak shape of the highly polar, doubly basic compound.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm and Positive Electrospray Ionization (+ESI) MS.

The Self-Validation Checkpoint (Mass Balance)

A stability protocol is only scientifically sound if it proves its own accuracy. After running the stressed samples, you must calculate the Mass Balance :

Mass Balance (%)=% API Remaining+∑% Degradants

Validation Rule: If the mass balance deviates by >5% from the initial un-stressed control (i.e., falls below 95%), the method is invalid . A failed mass balance indicates that degradation products are either:

  • Co-eluting with the API peak (masking degradation).

  • Not absorbing at 210 nm.

  • Volatile and lost during the stress process. If this occurs, orthogonal detection methods, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), must be immediately deployed to uncover the "invisible" degradants.

References

  • cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride | CAS 2105380-44-5 American Elements URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 4-(Azetidin-1-yl)-3-fluoropiperidine

Strategic Context and Molecular Challenges Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. Specifically, 3-fluoro-4-aminopiperidine derivatives are critical building blocks for developin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Molecular Challenges

Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. Specifically, 3-fluoro-4-aminopiperidine derivatives are critical building blocks for developing therapies targeting the central nervous system and GPCRs, such as in the[1]. The molecule 4-(azetidin-1-yl)-3-fluoropiperidine presents a unique synthetic challenge: it is a diamine containing both a secondary amine (in the piperidine ring) and a tertiary amine (in the highly strained azetidine ring), coupled with a labile carbon-fluorine bond at the 3-position.

For drug development professionals, the goal is to achieve regioselective N-alkylation at the piperidine nitrogen without triggering side reactions. This guide details the mechanistic rationale and self-validating protocols required to master this transformation.

Mechanistic Causality in Reagent Selection

Successful functionalization of this scaffold requires a deep understanding of its stereoelectronic properties. The selection of reagents is governed by three primary causal factors:

  • Regioselectivity via Sterics and Nucleophilicity: Alkylation predominantly targets the secondary piperidine nitrogen. Although the azetidine nitrogen is a tertiary amine, its inclusion in a strained four-membered ring increases its steric hindrance and rehybridization energy, making it a poor nucleophile toward bulky electrophiles.

  • Electronic Modulation by Fluorine: The highly electronegative 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework. This by approximately 1.5 to 2.0 units compared to non-fluorinated analogs[2]. While this lower basicity slightly reduces the reaction rate, it acts as a critical built-in safeguard against the over-alkylation (quaternization) of the newly formed tertiary amine[3].

  • Mitigation of E1cB Defluorination: The proton at the 4-position (adjacent to the electron-withdrawing fluorine and the azetidine group) is relatively acidic. Exposure to strong bases (e.g., NaH, KOtBu) or excessive thermal energy can trigger an E1cB elimination of hydrogen fluoride (HF), yielding an unwanted tetrahydropyridine byproduct. Therefore,[3].

Reaction Pathways and Side-Product Mitigation

The following diagram illustrates the two primary synthetic modalities for N-alkylation (Direct SN​2 vs. Reductive Amination) and the causal pathways leading to potential side products.

G SM 4-(Azetidin-1-yl)-3-fluoropiperidine (Secondary Amine) SN2 Direct Alkylation (SN2) Reagents: R-X, K2CO3 Solvent: MeCN SM->SN2 Alkyl Halide RedAm Reductive Amination Reagents: R-CHO, NaBH(OAc)3 Solvent: DCM SM->RedAm Aldehyde/Ketone Target Target Product: N-Alkyl-4-(azetidin-1-yl)- 3-fluoropiperidine SN2->Target Mild Base Elim Side Reaction: HF Elimination (Tetrahydropyridine) SN2->Elim Harsh Base Quat Side Reaction: Azetidine Quaternization SN2->Quat Excess R-X RedAm->Target Mild Reductant

Reaction pathways for the N-alkylation of 4-(Azetidin-1-yl)-3-fluoropiperidine.

Quantitative Comparison of Alkylation Modalities

To facilitate rapid decision-making, the quantitative parameters for the two primary functionalization strategies are summarized below.

ParameterDirect Alkylation ( SN​2 )Reductive Amination
Electrophile Alkyl Halides (R-Cl, R-Br, R-I)Aldehydes (R-CHO) or Ketones
Optimal Base/Additive K2​CO3​ (2.0 eq) or DIPEA (2.5 eq)Acetic Acid (1.0 eq, optional catalyst)
Optimal Solvent Acetonitrile (MeCN) or DMFDichloromethane (DCM) or DCE
Temperature 60 °C to 80 °C0 °C to 25 °C (Room Temp)
Typical Yield 65% – 85%75% – 95%
Risk of HF Elimination Moderate (Highly base/temp dependent)Very Low (Mild, acidic/neutral conditions)
Risk of Over-Alkylation Moderate (Requires strict stoichiometry)Low (Steric bulk of intermediate limits reaction)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can diagnose and correct mechanistic deviations in real-time.

Protocol A: Direct N-Alkylation via SN​2 Displacement

This method is ideal for primary alkyl halides and benzylic/allylic systems.

Step-by-Step Methodology:

  • Preparation: To a rigorously dried 50 mL round-bottom flask, add 4-(azetidin-1-yl)-3-fluoropiperidine (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (10 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 eq). Mechanistic Note: The heterogeneous nature of K2​CO3​ in MeCN provides a slow release of basicity, preventing localized spikes in pH that trigger E1cB defluorination.

  • Electrophile Addition: Dropwise, add the alkyl halide (1.05 mmol, 1.05 eq). Do not exceed 1.05 equivalents to prevent azetidine quaternization.

  • Reaction Execution: Heat the suspension to 65 °C under an inert nitrogen atmosphere for 12 hours.

  • Validation Checkpoint (LC-MS): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze.

    • Expected Outcome: Complete consumption of starting material ( m/z 159.1 [M+H]+ ) and appearance of the target N-alkylated mass.

    • Deviation Diagnostics: If a peak at [Mtarget​−20]+ is observed, HF elimination has occurred. Immediately cool the reaction and switch to a milder base (e.g., DIPEA) in subsequent runs[3]. If a peak at [Mtarget​+R]+ is observed, azetidine quaternization has occurred due to excess electrophile.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Mild Alternative)

This method is highly recommended for late-stage functionalization of complex N-alkyl piperidines, as it avoids basic conditions entirely, thereby eliminating the risk of defluorination[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(azetidin-1-yl)-3-fluoropiperidine (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol, 1.5 eq). Mechanistic Note: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin and heat.

    • Expected Outcome: The secondary amine starting material will stain dark pink/purple. The fully substituted tertiary amine product will not stain with Ninhydrin, providing an instant visual confirmation of complete alkylation.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess reductant. Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

References

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Molinaro, C., et al. Journal of Organic Chemistry, 2019, 84(12), 8006–8018.[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 2011.[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Phillips, R. C., et al. Journal of Organic Chemistry, 2025.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-(Azetidin-1-yl)-3-fluoropiperidine Synthesis

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists troubleshooting the synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists troubleshooting the synthesis of 4-(azetidin-1-yl)-3-fluoropiperidine derivatives.

The introduction of a β -fluoro substituent to a piperidine ring is a proven strategy in drug development to reduce the basicity of the piperidine nitrogen, thereby attenuating hERG toxicity liabilities [1]. However, the α -fluoro ketone intermediate (1-Boc-3-fluoropiperidin-4-one) is notoriously difficult to functionalize via standard reductive amination due to competing side reactions. This guide addresses the root causes of yield loss and provides field-validated, self-correcting protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing massive defluorination (des-fluoro impurity) during reductive amination?

The Causality: The fluorine atom at the C3 position makes the adjacent C3 proton highly acidic via inductive electron withdrawal. Azetidine is a relatively strong base (pK a​ 11.2). When 1-Boc-3-fluoropiperidin-4-one is exposed to azetidine, the basicity of the amine triggers an E1cB elimination (loss of HF), leading to a stable but undesired 3-piperideine (enamine) derivative[2].

The Solution: Do not use standard Brønsted acid catalysts (like acetic acid), as they often fail to sufficiently buffer the basicity of azetidine while promoting enamine formation. Instead, use a Lewis acid scavenger such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The titanium coordinates strongly to the carbonyl oxygen, dramatically increasing its electrophilicity, which accelerates the nucleophilic attack of azetidine before elimination can occur.

Q2: My LC-MS shows that the ketone is reducing to the alcohol before the azetidine incorporates. How do I fix this?

The Causality: Because azetidine is a secondary, sterically hindered amine, it forms an enamine intermediate rather than a stable imine. This enamine formation is thermodynamically sluggish. If your reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3​ ) is present in the reaction mixture from the start, it will preferentially reduce the highly electrophilic α -fluoro ketone directly to 1-Boc-3-fluoropiperidin-4-ol (over-reduction) [1].

The Solution: Decouple the reaction into two distinct phases. Pre-form the enamine by stirring the ketone, azetidine, and Ti(OiPr)4​ for at least 4–6 hours at room temperature before introducing the hydride source. When adding NaBH(OAc)3​ , cool the vessel to 0 °C to suppress the activation energy required for the competing elimination pathway.

ReductiveAmination Ketone 1-Boc-3-fluoropiperidin-4-one Enamine Enamine Intermediate (Transient) Ketone->Enamine Azetidine, Ti(OiPr)4 (Imine formation phase) Alcohol 1-Boc-3-fluoropiperidin-4-ol (Over-reduction Impurity) Ketone->Alcohol Premature Reduction (NaBH(OAc)3 added too early) Product 4-(Azetidin-1-yl)-3-fluoropiperidine (Target Product) Enamine->Product Hydride Delivery (NaBH(OAc)3, 0°C) DesFluoro Des-fluoro Enamine (Elimination Impurity) Enamine->DesFluoro E1cB Elimination (-HF via excess base/heat)

Figure 1: Reaction pathways in the reductive amination of 1-Boc-3-fluoropiperidin-4-one. Green arrows indicate the optimized route; red arrows indicate failure modes.

Q3: Even with optimization, my reductive amination yield is capped at 45% with poor diastereoselectivity. Is there an alternative pathway?

The Causality: Reductive amination of α -fluoro ketones typically yields a mixture of cis and trans isomers, with the cis isomer favored due to axial hydride attack on the less hindered face. If you require the pure trans-isomer, reductive amination will inherently limit your yield due to the required chromatographic separation of diastereomers.

The Solution: Switch to a Stereospecific S N​ 2 Inversion Pathway . By first reducing the ketone to the cis-alcohol (which can be done with high diastereoselectivity using NaBH4​ ), you can activate the alcohol as a mesylate. Subsequent S N​ 2 displacement with azetidine yields the trans-isomer exclusively [1].

SN2Pathway Ketone 1-Boc-3-fluoropiperidin-4-one CisAlcohol cis-1-Boc-3-fluoropiperidin-4-ol Ketone->CisAlcohol NaBH4, MeOH (Diastereoselective Reduction) Mesylate cis-4-O-Mesyl-3-fluoropiperidine CisAlcohol->Mesylate MsCl, Et3N, DCM (Activation) TransProduct trans-4-(Azetidin-1-yl)-3-fluoropiperidine Mesylate->TransProduct Azetidine, MeCN, 80°C (SN2 Inversion)

Figure 2: Alternative S_N2 workflow for the stereospecific synthesis of the trans-isomer.

Part 2: Quantitative Data & Method Comparison

The table below summarizes expected yields and impurity profiles based on the selected synthetic strategy.

Synthetic StrategyTarget IsomerExpected YieldDes-fluoro ImpurityOver-reduction ImpurityKey Advantage
Standard Reductive Amination (One-pot, no Lewis Acid)cis / trans mix15 - 25%High (>30%)High (>40%)Low reagent cost
Optimized Reductive Amination ( Ti(OiPr)4​ mediated)cis (major)65 - 75%Low (<5%)Low (<5%)Fast, scalable one-pot protocol
S N​ 2 Inversion Pathway (via Mesylate)trans (exclusive)50 - 60% (over 3 steps)TraceN/AAbsolute stereocontrol

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Reductive Amination (Targeting cis-major mixture)

This protocol utilizes a self-validating visual cue: the precipitation of titanium dioxide during the workup confirms the successful quenching of the Lewis acid.

  • Enamine Formation:

    • To a flame-dried flask under nitrogen, add 1-Boc-3-fluoropiperidin-4-one (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Add azetidine (1.5 equiv, 15 mmol) followed immediately by Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 equiv, 20 mmol).

    • Stir the reaction mixture at 25 °C for 6 hours. Do not apply heat, as this will trigger defluorination.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 equiv, 25 mmol) over 15 minutes to prevent exothermic spikes.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup (Critical Step for Titanium Removal):

    • Quench the reaction by adding water (5 mL per mmol of Ti) and stir vigorously for 30 minutes. A heavy white precipitate ( TiO2​ ) will form.

    • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).

    • Separate the organic layer, wash with saturated aqueous NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: S N​ 2 Inversion Pathway (Targeting pure trans-isomer)

This protocol bypasses the enamine intermediate entirely, eliminating the risk of E1cB defluorination during the C-N bond formation step [1].

  • Diastereoselective Reduction:

    • Dissolve 1-Boc-3-fluoropiperidin-4-one (1.0 equiv) in methanol (0.3 M) at 0 °C. Add NaBH4​ (1.2 equiv) portion-wise. Stir for 1 hour. Quench with saturated NH4​Cl and extract with EtOAc to yield cis-1-Boc-3-fluoropiperidin-4-ol.

  • Mesylation:

    • Dissolve the cis-alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 equiv) and cool to 0 °C.

    • Dropwise, add Methanesulfonyl chloride (MsCl) (1.5 equiv). Stir for 2 hours. Wash with water, dry, and concentrate to yield the mesylate quantitatively.

  • S N​ 2 Displacement:

    • Dissolve the crude mesylate in anhydrous Acetonitrile (MeCN) (0.1 M). Add azetidine (3.0 equiv) and Potassium carbonate ( K2​CO3​ ) (2.0 equiv).

    • Heat the mixture to 80 °C in a sealed tube for 16 hours.

    • Cool, filter off the salts, concentrate, and purify via chromatography to isolate trans-4-(azetidin-1-yl)-1-Boc-3-fluoropiperidine.

References

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Singh, R., Sweeny, D. J., Park, G., Sun, T.-Q., Jenkins, Y., Markovtsov, V., Issakani, S. D., Payan, D. G., & Hitoshi, Y. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry, 66(24), 17086–17104.[Link]

  • Qu, B., Saha, A., Li, G., Zeng, X., Wang, X., Haddad, N., Hou, X., Lorenz, J. C., Wu, L., Pennino, S., Lee, H., Song, J. J., & Senanayake, C. H. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 583–590.[Link]

Optimization

Troubleshooting common impurities in 4-(Azetidin-1-yl)-3-fluoropiperidine reactions

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of fluorinated saturated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of fluorinated saturated heterocycles. 4-(Azetidin-1-yl)-3-fluoropiperidine is a highly valuable building block in modern medicinal chemistry, primarily because the stereoselective incorporation of fluorine atoms into N-heterocycles can dramatically improve a molecule's pharmacokinetic profile and modulate amine basicity [2].

However, the reductive amination of N-Boc-3-fluoro-4-piperidone with azetidine presents unique stereochemical and stability challenges. This guide provides an authoritative, causality-driven breakdown of common impurities, troubleshooting steps, and a self-validating protocol to ensure experimental success.

Mechanistic Causality & Reaction Workflow

The synthesis relies on the condensation of azetidine with N-Boc-3-fluoro-4-piperidone to form an iminium intermediate, followed by hydride reduction [1]. The presence of the highly electronegative fluorine atom at the α -position to the ketone introduces two major liabilities:

  • Enhanced α -Acidity: The protons adjacent to the iminium ion are highly acidic, making the system prone to base-catalyzed HF elimination.

  • Stereoelectronic Effects: The C-F bond exhibits strong pseudo-axial/pseudo-equatorial dipole interactions that dictate the trajectory of hydride attack, often leading to a challenging mixture of cis and trans diastereomers [2, 3].

Workflow A N-Boc-3-fluoro-4-piperidone + Azetidine B Iminium Intermediate (pH 4.5 - 5.5) A->B AcOH, 0°C C Reductive Amination NaBH(OAc)3 B->C Hydride Transfer E Des-fluoro Impurity (Elimination) B->E Base-catalyzed HF Elimination D Desired Product cis/trans-4-(Azetidin-1-yl) -3-fluoropiperidine C->D Deprotection (TFA/DCM) F Ring-Opened Impurity (Acid Cleavage) D->F Harsh Acid (e.g., HCl, heat)

Reaction workflow and major impurity pathways for 4-(Azetidin-1-yl)-3-fluoropiperidine synthesis.

Troubleshooting Guide: The "Why" and "How"

Issue 1: High Levels of the Des-Fluoro Impurity

Symptom: LC-MS analysis shows a significant +141 m/z peak corresponding to 4-(azetidin-1-yl)piperidine, lacking the fluorine atom. Causality: Defluorination in α -fluoro ketones/imines occurs via an E1cB-like mechanism. The inherent basicity of azetidine (pKa ~11.2) can deprotonate the α -carbon, leading to the elimination of fluoride to form an α,β -unsaturated iminium ion. Subsequent reduction yields the des-fluoro impurity. Resolution:

  • Control the pH: Maintain a strictly mildly acidic environment (pH 4.5-5.5) using glacial acetic acid. This protonates the azetidine sufficiently to reduce its bulk basicity while allowing iminium formation.

  • Reducing Agent Selection: Use Sodium triacetoxyborohydride (NaBH(OAc)3) instead of NaBH3CN or NaBH4. NaBH(OAc)3 is milder, operates well in mildly acidic conditions, and minimizes the residence time of the vulnerable iminium intermediate [1].

Issue 2: Poor Diastereoselectivity (Cis/Trans Ratio)

Symptom: The reaction yields a nearly 1:1 mixture of cis and trans isomers, complicating purification. Causality: The conformation of the 3-fluoropiperidine ring is heavily influenced by charge-dipole interactions [3]. When the iminium forms, the fluorine atom prefers a pseudo-axial orientation to minimize dipole repulsion with the positively charged nitrogen. Hydride delivery from NaBH(OAc)3 can occur from either face, but the bulky azetidine ring and the axial fluorine create competing steric and stereoelectronic demands [2]. Resolution:

  • Solvent and Additive Effects: Switching from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) and adding a Lewis acid additive (e.g., Ti(O-iPr)4) rigidifies the transition state, favoring the cis isomer.

Issue 3: Azetidine Ring-Opening During Deprotection

Symptom: Appearance of a +177 m/z peak during the Boc-deprotection step, indicating the addition of water. Causality: The azetidine ring is highly strained (~26 kcal/mol strain energy). Under harsh, prolonged acidic conditions (e.g., refluxing 4M HCl) or in the presence of strong nucleophiles (like chloride ions at elevated temperatures), the protonated azetidine undergoes nucleophilic ring-opening to form a 3-aminopropyl derivative. Resolution:

  • Use anhydrous Trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature for deprotection. TFA provides the necessary acidity without delivering a strong, small nucleophile like chloride.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reductive amination conditions and the resulting impurity profiles.

Reducing AgentSolventAdditiveYield (%)cis:trans RatioDes-fluoro Impurity (%)
NaBH4MeOHNone4550:50> 20
NaBH3CNMeOHAcOH6540:6010 - 15
NaBH(OAc)3DCMAcOH8265:35< 2
NaBH(OAc)3DCETi(O-iPr)48885:15< 1

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Step 1: Iminium Formation

  • In a flame-dried round-bottom flask under N2, dissolve N-Boc-3-fluoro-4-piperidone (1.0 eq) in anhydrous DCE (0.2 M).

  • Add azetidine (1.2 eq) and glacial acetic acid (1.5 eq). Stir at 0 °C for 30 minutes.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in NaHCO3, and analyze via LC-MS. Confirm the disappearance of the starting piperidone before proceeding.

Step 2: Reductive Amination

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 until pH ~8. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Mild Deprotection

  • Dissolve the crude intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor by LC-MS for the complete disappearance of the Boc-protected mass ([M+H]+ 259.1) and the appearance of the desired product ([M+H]+ 159.1). Ensure no +177 m/z peak (ring-opened impurity) is forming.

Step 4: Isolation

  • Concentrate the mixture to remove excess TFA.

  • Purify the residue via catch-and-release using an SCX (Strong Cation Exchange) cartridge to isolate the free base, followed by reverse-phase preparative HPLC to separate any residual trans diastereomer.

Frequently Asked Questions (FAQs)

Q: Why is the des-fluoro impurity so difficult to separate from the final product? A: The des-fluoro impurity (4-(azetidin-1-yl)piperidine) shares a nearly identical pKa and polarity profile with the desired fluorinated product. Standard silica gel chromatography often results in co-elution. Reverse-phase HPLC or careful crystallization of a salt form (e.g., oxalate or hydrochloride) is usually required to enrich the fluorinated product.

Q: Can I use a different protecting group instead of Boc? A: Yes, Cbz (Carboxybenzyl) or Benzyl (Bn) protecting groups can be used. However, if using a Benzyl group, subsequent deprotection via Pd/C catalytic hydrogenation must be carefully monitored. The C-F bond in β -fluoroamines can occasionally undergo hydrodefluorination under prolonged reductive conditions, generating the exact des-fluoro impurity you are trying to avoid.

References

  • PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS Source: European Patent Office - EP 3050882 B1 URL
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Fluorination improves the bioavailability of 3-piperidinylindole derivatives Source: ResearchGate URL
Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 4-(Azetidin-1-yl)-3-fluoropiperidine Synthesis

Welcome to the Technical Support Center. The 3-fluoro-4-aminopiperidine motif is a critical structural pharmacophore in modern drug discovery, frequently appearing in CGRP receptor antagonists, kinase inhibitors, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 3-fluoro-4-aminopiperidine motif is a critical structural pharmacophore in modern drug discovery, frequently appearing in CGRP receptor antagonists, kinase inhibitors, and antibacterial agents[1],[2]. However, the installation of the highly basic azetidine ring onto a 3-fluoropiperidine scaffold is notoriously plagued by defluorination (loss of HF).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress defluorination and maximize your stereospecific yields.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why does my reductive amination of 1-Boc-3-fluoropiperidin-4-one with azetidine yield predominantly the defluorinated byproduct?

The Causality: The root cause is the competing E1cB elimination pathway. Azetidine is an unusually basic secondary amine (pKa ~11.2) due to its ring strain and hybridization, which increases electron density on the nitrogen. Meanwhile, the α -proton at the C3 position of 3-fluoropiperidin-4-one is highly acidic, flanked by an electron-withdrawing fluorine atom and a carbonyl group.

When azetidine is introduced, it often acts as a base before it can act as a nucleophile. It deprotonates the C3 position to form an enolate intermediate. This enolate rapidly expels the adjacent fluoride ion to form an α,β -unsaturated enone (dehydrofluorination)[3]. Subsequent reduction of this enone by your reducing agent yields the defluorinated 4-(azetidin-1-yl)piperidine byproduct.

Q2: How do I shift the kinetics to favor reductive amination over E1cB elimination?

The Solution: You must decouple the iminium formation from the basicity of the amine.

  • Lewis Acid Activation: Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Ti(OiPr)4​ acts as a mild Lewis acid to activate the ketone for nucleophilic attack without increasing the pH of the system. More importantly, it acts as a highly effective fluoride scavenger; if any trace elimination occurs, the titanium sequesters the free fluoride, preventing autocatalytic degradation[1],[3].

  • Mild Reducing Agents: Use Sodium triacetoxyborohydride (STAB). STAB is stable in mildly acidic conditions and selectively reduces iminium ions much faster than it reduces ketones or enones.

  • Thermal Control: The activation energy for E1cB elimination is higher than that of nucleophilic addition. Keep the condensation step at or below 0 °C.

Q3: I am using the transition-metal catalyzed hydrogenation route (reducing a 4-(azetidin-1-yl)-3-fluoropyridine). The reaction stalls at 90% and I see hydrodefluorination. What is the mechanism of this failure?

The Causality: During transition-metal (e.g., Ru or Rh) catalyzed asymmetric hydrogenation, the metal catalyst inserts into the alkene to form a metal-alkyl intermediate. Because there is a fluorine atom at the adjacent β -position, this intermediate is highly susceptible to β -fluoride elimination . This not only generates the defluorinated byproduct but also releases free fluoride ions into the reaction mixture. Free fluoride is a potent catalyst poison that coordinates strongly to Ru/Rh centers, causing the catalytic cycle to stall[1]. The Solution: Add up to 2 equivalents of Ti(OiPr)4​ to the hydrogenation vessel. The titanium acts as a "fluoride sponge," protecting the transition metal catalyst from poisoning and driving the reaction to complete conversion with minimal defluorination[1],.

Q4: Can I bypass the ketone entirely and use an SN2 displacement of a 4-mesylate-3-fluoropiperidine with azetidine?

The Causality: This is highly risky due to the stereochemical requirements of E2 elimination . If your starting material has the C4-mesylate and the C3-hydrogen in an anti-periplanar (trans-diaxial) arrangement, the basic azetidine will preferentially abstract the proton, ejecting the mesylate and forming a fluoro-alkene[4],[5]. The Solution: If you must use nucleophilic substitution, ensure your substrate is configured such that the leaving group and the adjacent proton are gauche (e.g., equatorial-axial), which sterically hinders the E2 transition state.

Part 2: Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the ratio of desired reductive amination versus defluorination.

Reagent SystemAdditiveTemp (°C)Desired Product Yield (%)Defluorinated Byproduct (%)
NaBH4​ / MeOHNone25 °C< 15%> 80%
NaBH3​CN / AcOHNone25 °C45%40%
STAB / DCENone0 °C65%25%
STAB / DCE Ti(OiPr)4​ (2.0 eq) -5 °C > 88% < 3%

Part 3: Mechanistic Visualization

The following diagram illustrates the competing mechanistic pathways during the reductive amination of 1-Boc-3-fluoropiperidin-4-one with azetidine.

DefluorinationMechanisms SM 1-Boc-3-fluoropiperidin-4-one + Azetidine Iminium Iminium Intermediate (Stabilized by Ti(OiPr)4) SM->Iminium Mild Acid / Ti(OiPr)4 (Controlled Condensation) Enolate C3-Deprotonation (Enolate) SM->Enolate Azetidine Basicity (Uncontrolled) Desired 4-(Azetidin-1-yl)-3-fluoropiperidine (Desired Product) Iminium->Desired NaBH(OAc)3 (Selective Reduction) Enone E1cB Elimination (Loss of HF) Iminium->Enone β-Fluoro Elimination Enolate->Enone Expulsion of F⁻ Byproduct Defluorinated Piperidine (Byproduct) Enone->Byproduct Reduction

Caption: Mechanistic pathways of azetidine reductive amination vs. E1cB defluorination.

Part 4: Self-Validating Experimental Protocol

Optimized Reductive Amination of 1-Boc-3-fluoropiperidin-4-one

This protocol utilizes a self-validating In-Process Control (IPC) step to ensure the iminium intermediate is fully formed before the reducing agent is introduced, preventing premature reduction or late-stage elimination.

Step 1: Condensation (Iminium Formation)

  • Charge a flame-dried flask with 1-Boc-3-fluoropiperidin-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Cool the solution to -5 °C under a nitrogen atmosphere.

  • Add azetidine (1.2 eq) dropwise over 10 minutes, maintaining the internal temperature below 0 °C.

  • Slowly add Ti(OiPr)4​ (2.0 eq) dropwise. Stir the mixture at -5 °C for 2 hours.

Step 2: In-Process Control (IPC) Validation

  • Self-Validation Check: Withdraw a 20 µL aliquot and dilute in 1 mL of anhydrous CD3​CN . Analyze via 19F -NMR.

  • Criteria to Proceed: You must observe the disappearance of the starting material fluorine signal and the appearance of a new shifted signal corresponding to the iminium ion. If a singlet at ~ -119 ppm is observed (free fluoride), elimination has occurred; abort or adjust cooling. Proceed to Step 3 only when conversion to the iminium is >95%.

Step 3: Reduction

  • While maintaining the reaction at -5 °C, add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three equal portions over 30 minutes.

  • Allow the reaction to stir at 0 °C for 4 hours.

Step 4: Quench and Workup

  • Quench the reaction strictly with cold saturated aqueous NaHCO3​ . Caution: Do not use NaOH or KOH, as strong aqueous bases can induce late-stage defluorination of the final product.

  • Stir vigorously for 30 minutes to break up the titanium emulsion. Filter the biphasic mixture through a pad of Celite.

  • Separate the organic layer, extract the aqueous layer twice with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude 4-(azetidin-1-yl)-3-fluoropiperidine.

Part 5: References

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL:

  • Title: Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications URL:

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH (PMC) URL:

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

4-(Azetidin-1-yl)-3-fluoropiperidine vs. 4-Amino-3-fluoropiperidine: A Structural and Pharmacokinetic Comparison Guide

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and safety profiles of lead compounds often requires transitioning from flat, sp²-hybridized systems to topologically complex, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and safety profiles of lead compounds often requires transitioning from flat, sp²-hybridized systems to topologically complex, sp³-rich frameworks. Piperidine derivatives are ubiquitous in drug design, but their inherent basicity can lead to off-target liabilities, including hERG-mediated cardiotoxicity and poor membrane permeability.

This guide provides an objective, data-driven comparison between two critical building blocks: 4-amino-3-fluoropiperidine (a primary amine derivative) and 4-(azetidin-1-yl)-3-fluoropiperidine (a tertiary amine bioisostere). By analyzing the causality behind basicity tuning (via fluorination) and metabolic shielding (via azetidine substitution), this guide equips drug development professionals with the mechanistic insights needed to select the optimal scaffold for lead optimization.

Structural & Physicochemical Profiling: The Causality of Choice

The substitution of a primary amine with an azetidine ring fundamentally alters the physicochemical landscape of the piperidine scaffold.

The Inductive Effect of the 3-Fluoro Substituent

Both scaffolds incorporate a fluorine atom at the 3-position. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. This pulls electron density away from both the piperidine nitrogen and the 4-position amine [1]. By stabilizing the unprotonated (free base) form of the nitrogens, the 3-fluoro group significantly lowers the pKa (typically shifting it from ~9.5 down to ~7.5–8.0). At physiological pH (7.4), this increases the fraction of unionized drug, thereby enhancing passive membrane permeability (e.g., Caco-2) and reducing the positive charge that drives hERG potassium channel binding [2].

Azetidine as a Primary Amine Bioisostere

While 4-amino-3-fluoropiperidine provides a primary amine capable of forming multiple hydrogen bonds, it is highly susceptible to metabolic degradation. Replacing the primary amine with an azetidine ring to form 4-(azetidin-1-yl)-3-fluoropiperidine converts the center into a tertiary amine. This eliminates two hydrogen bond donors (HBDs), marginally increases lipophilicity, and introduces a rigid, sp³-rich bicyclic-like topology that sterically shields the nitrogen lone pair [3].

Quantitative Comparison Table
Physicochemical Property4-Amino-3-fluoropiperidine4-(Azetidin-1-yl)-3-fluoropiperidinePharmacological Implication
Amine Classification (C4) Primary (-NH₂)Tertiary (Azetidine ring)Tertiary amines resist oxidative deamination.
Hydrogen Bond Donors (HBD) 3 (Piperidine NH, Primary NH₂)1 (Piperidine NH)Lower HBD count improves passive membrane permeability.
Hydrogen Bond Acceptors 22Both maintain basic target engagement capabilities.
Metabolic Liability HighLowAzetidine provides steric shielding against CYP450s.
Structural Rigidity ModerateHighIncreased sp³ character minimizes entropic penalty upon binding.

Metabolic Stability & hERG Mitigation Pathways

The primary driver for selecting the azetidinyl derivative over the primary amine is the divergence in their metabolic and toxicity profiles.

Primary amines are classic substrates for monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, which catalyze oxidative deamination to form reactive aldehydes. Furthermore, primary amines can undergo N-acetylation via N-acetyltransferases (NATs). The azetidine ring physically blocks these pathways; it lacks N-H protons required for acetylation and provides steric bulk that prevents the nitrogen from fitting into the catalytic pockets of MAOs.

Simultaneously, the hERG liability—a major cause of clinical attrition due to QT prolongation—is mitigated in both scaffolds by the 3-fluoro group, which lowers the pKa and prevents the strong electrostatic interactions required for hERG channel blockade.

DrugDesign Lead Lead Optimization: Piperidine Scaffold Sub1 4-Amino-3-fluoropiperidine Lead->Sub1 Primary Amine Sub2 4-(Azetidin-1-yl)-3-fluoropiperidine Lead->Sub2 Azetidine Bioisostere Metab1 High Clearance (MAO / CYP450) Sub1->Metab1 Oxidative Deamination hERG hERG Liability Mitigated via 3-Fluoro Sub1->hERG Inductive pKa Lowering Metab2 Improved Stability (Steric Shielding) Sub2->Metab2 Blocked N-Oxidation Sub2->hERG Inductive pKa Lowering

Caption: Decision tree illustrating the metabolic and toxicity outcomes of amine vs. azetidine substitution.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the theoretical advantages of these scaffolds, two core assays must be executed: Potentiometric pKa determination and Human Liver Microsome (HLM) stability testing. These protocols are designed as self-validating systems, utilizing internal standards and control compounds to ensure data integrity.

Protocol A: Multiplexed Potentiometric pKa Titration

Purpose: To quantify the inductive pKa-lowering effect of the 3-fluoro substituent on the C4-nitrogen.

  • Sample Preparation : Dissolve 2-3 mg of the test compound (either the primary amine or azetidinyl derivative) in 1.5 mL of a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • System Calibration : Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Acidification : Lower the pH of the sample solution to ~2.0 using standardized 0.5 M HCl to ensure full protonation of all basic nitrogen centers.

  • Titration Phase : Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption). Record the pH after each 0.01 mL addition.

  • Data Analysis : Plot the first derivative of the titration curve (dpH/dV). The inflection points correspond to the pKa values of the piperidine nitrogen and the C4-amine/azetidine nitrogen.

Protocol B: In Vitro Metabolic Stability (HLM Intrinsic Clearance)

Purpose: To demonstrate the superior metabolic resistance of the azetidine ring compared to the primary amine.

  • Matrix Preparation : Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking : Add the test compound to achieve a final concentration of 1 μM. Include Verapamil (1 μM) in a separate well as a high-clearance positive control to validate enzyme activity.

  • Pre-Incubation : Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling : At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Prep Prepare 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4) Spike Spike Test Compound (1 μM) + Control (Verapamil) Prep->Spike NADPH Initiate Reaction with 1 mM NADPH Spike->NADPH Quench Quench Aliquots at 0, 15, 30, 60 min with Cold Acetonitrile (IS) NADPH->Quench LCMS LC-MS/MS Analysis Calculate CLint & t1/2 Quench->LCMS

Caption: Step-by-step experimental workflow for determining HLM intrinsic clearance via LC-MS/MS.

Conclusion

For researchers optimizing piperidine-based leads, the choice between a primary amine and an azetidine substituent dictates the molecule's fate in vivo. While 4-amino-3-fluoropiperidine is synthetically accessible and provides robust target engagement via hydrogen bonding, its metabolic liabilities often preclude it from clinical advancement. 4-(Azetidin-1-yl)-3-fluoropiperidine serves as a superior bioisostere, leveraging the inductive pKa-lowering effects of fluorine alongside the steric shielding of the azetidine ring to deliver a metabolically stable, hERG-sparing, and highly permeable scaffold.

References

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL
  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
Comparative

Comparative SAR of 4-(Azetidin-1-yl)-3-fluoropiperidine analogs

Comparative SAR & Developability Guide: 4-(Azetidin-1-yl)-3-fluoropiperidine Analogs in Lead Optimization As a Senior Application Scientist in medicinal chemistry, I frequently encounter a recurring developability hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative SAR & Developability Guide: 4-(Azetidin-1-yl)-3-fluoropiperidine Analogs in Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a recurring developability hurdle: the "basic amine trap." While saturated diamines are excellent vectors for target engagement, their high basicity (pKa > 10) often leads to high volumes of distribution (Vd), lysosomal trapping (phospholipidosis), and fatal hERG cardiotoxicity.

To overcome these liabilities, the 4-(azetidin-1-yl)-3-fluoropiperidine scaffold has emerged as a privileged building block. This guide objectively compares this advanced motif against traditional acyclic and macrocyclic amine alternatives, detailing the mechanistic causality behind its superior physicochemical profile and providing the experimental workflows necessary to validate these properties in your own lead optimization campaigns.

Mechanistic Rationale: Why This Scaffold Works

The superiority of the 4-(azetidin-1-yl)-3-fluoropiperidine motif is not coincidental; it is the result of precise stereoelectronic and conformational engineering.

  • The 3-Fluoro Effect (pKa & Conformation): The introduction of a highly electronegative fluorine atom adjacent to the basic piperidine nitrogen exerts a strong inductive electron-withdrawing effect. This reliably drops the pKa of the piperidine nitrogen by 1.5 to 2.0 units[1]. Lowering the pKa of basic molecules is a proven strategy to decrease indiscriminate tissue distribution and mitigate off-target toxicity[2]. Furthermore, in its protonated state, the 3-fluoropiperidinium cation adopts a rigid conformation where the fluorine atom sits in the axial position. This is driven by a charge-dipole interaction that aligns the C-F bond antiparallel to the N-H⁺ bond, locking the ring into a predictable chair conformation and reducing the entropic penalty upon target binding[1].

  • The 4-Azetidinyl Effect (Metabolic Stability & Vectoring): While acyclic amines like dimethylamine are rapidly metabolized by cytochrome P450 enzymes via N-dealkylation, the strained 4-membered azetidine ring is highly resistant to oxidative cleavage. Compared to a larger pyrrolidine ring, azetidine offers lower lipophilicity (LogP), helping maintain the overall molecule within the optimal "Rule of 5" chemical space[3].

G cluster_F 3-Fluoro Substitution cluster_Az 4-Azetidine Ring Core 4-(Azetidin-1-yl)-3-fluoropiperidine F_pKa Lowers Basic pKa (~1.5 - 2.0 units) Core->F_pKa F_Conf Axial Conformational Bias (Charge-Dipole Interaction) Core->F_Conf Az_Met High Metabolic Stability (Resists N-dealkylation) Core->Az_Met Az_Lip Lower Lipophilicity (vs. Pyrrolidine) Core->Az_Lip Outcome1 Reduced hERG Liability & Phospholipidosis F_pKa->Outcome1 Outcome2 Improved Oral Bioavailability & Lower Volume of Distribution F_pKa->Outcome2 F_Conf->Outcome1 Az_Met->Outcome2 Az_Lip->Outcome2

Figure 1: Stereoelectronic and pharmacological effects of the 4-(azetidin-1-yl)-3-fluoropiperidine scaffold.

Comparative SAR & Physicochemical Profiling

To demonstrate the developability advantages of this scaffold, we compare it against baseline and alternative diamine motifs. The data below synthesizes expected physicochemical shifts based on established medicinal chemistry principles.

Scaffold (R-Group on Core)Predicted Piperidine pKaPredicted Amine pKaLipophilicity (LogD at pH 7.4)Metabolic Stability (Cl_int)Relative hERG Liability
4-Aminopiperidine (Baseline)~10.4[4]~9.5-1.2HighModerate
4-(Dimethylamino)piperidine ~10.2~9.2-0.1Low (Rapid N-dealkylation)High
4-(Pyrrolidin-1-yl)piperidine ~10.3~9.6+0.8ModerateVery High (Lipophilic cation)
4-(Azetidin-1-yl)piperidine ~10.2~9.4+0.2HighHigh
4-(Azetidin-1-yl)-3-fluoropiperidine ~8.5 ~8.1 +0.5 High Low (Reduced basicity)

Key Takeaway: The baseline 4-aminopiperidine is highly basic but lacks the lipophilicity required for membrane permeability. Adding a pyrrolidine ring increases permeability but drastically spikes hERG liability due to the creation of a lipophilic di-cation. The 4-(azetidin-1-yl)-3-fluoropiperidine achieves the "Goldilocks" zone: the azetidine provides a stable, low-lipophilicity vector, while the 3-fluoro group suppresses the pKa of both nitrogens, ensuring the molecule is primarily mono-protonated (or neutral) at physiological pH.

Experimental Workflows for Scaffold Validation

To objectively validate the SAR claims above, your testing cascade must rely on self-validating experimental systems. Below are the definitive protocols for profiling these diamines.

Protocol A: High-Throughput pKa Determination via Multiplexed Capillary Electrophoresis (CE)

Causality Check: Why use CE instead of traditional potentiometric titration? Basic diamines often suffer from poor aqueous solubility at high pH (when deprotonated). CE requires only nanoliter injection volumes and can utilize co-solvents, preventing precipitation artifacts that skew titration curves.

  • Sample Preparation: Dissolve the synthesized analog in 100% DMSO to create a 10 mM stock.

  • Buffer Array Setup: Prepare a 96-well plate containing a series of aqueous buffers ranging from pH 2.0 to 12.0 (in 0.5 pH increments), maintaining a constant ionic strength (e.g., 50 mM).

  • Analyte Dilution: Dilute the compound stock to a final concentration of 50 µM in each buffer well. Spike each well with 1% mesityl oxide to serve as a neutral electroosmotic flow (EOF) marker.

  • Electrophoretic Separation: Inject the samples hydrodynamically into a fused-silica capillary (50 µm ID). Apply a voltage of 20 kV and monitor UV absorbance at 214 nm and 254 nm.

  • Data Extraction: Calculate the effective electrophoretic mobility of the compound at each pH by referencing its migration time against the neutral EOF marker.

  • Self-Validation & Fitting: Fit the mobility-vs-pH curve to the Henderson-Hasselbalch equation. Validation: The curve must exhibit clear inflection points; a lack of an upper plateau indicates precipitation, requiring a higher co-solvent ratio.

Protocol B: Automated Patch-Clamp for hERG (Kv11.1) Inhibition

Causality Check: hERG channels are notoriously promiscuous binders of lipophilic basic amines. Because the 3-fluoro substitution is designed specifically to mitigate this, precise electrophysiological validation is mandatory.

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration, ensuring membrane resistance ( Rm​ ) > 500 MΩ and access resistance ( Ra​ ) < 10 MΩ.

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing prepulse to +40 mV for 2 seconds (to inactivate the channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the 4-(azetidin-1-yl)-3-fluoropiperidine analog at ascending concentrations (0.1 µM to 30 µM) in extracellular recording solution. Allow 3 minutes of equilibration per concentration.

  • Self-Validation (Critical): Include a vehicle control (0.3% DMSO) and a positive control (100 nM Dofetilide) on every plate. If the Dofetilide does not produce >80% block, the plate's seal integrity is compromised and all data must be discarded.

  • Analysis: Measure the fractional block of the peak tail current. Plot percentage inhibition against concentration and fit to a four-parameter logistic (Hill) equation to derive the IC50.

Workflow Step1 Compound Synthesis & Purification Step2 Physicochemical Profiling (CE pKa, LogD) Step1->Step2 Step3 In Vitro ADME (Microsomal Stability) Step2->Step3 Step4 Safety Tox (hERG Patch-Clamp) Step3->Step4 Step5 In Vivo PK (Vd, Clearance) Step4->Step5

Figure 2: Sequential experimental workflow for validating diamine scaffold developability.

Strategic Recommendations

When incorporating the 4-(azetidin-1-yl)-3-fluoropiperidine motif into your lead series, pay strict attention to the relative stereochemistry. The cis and trans isomers will project the azetidine ring into vastly different spatial vectors due to the conformational lock imposed by the axial fluorine[1]. Always synthesize and profile both diastereomers independently, as their target binding affinity and off-target profiles will diverge significantly.

By leveraging this advanced scaffold, medicinal chemists can successfully navigate the narrow therapeutic window between necessary basicity for target engagement and the physicochemical properties required for a safe, orally bioavailable drug.

References

  • Pharmacokinetic drivers of toxicity for basic molecules: strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Toxicology and Applied Pharmacology. Available at: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. Available at: [Link]

  • 4-Aminopiperidine Chemical Properties and Predicted pKa. LookChem Database. Available at: [Link]

Sources

Validation

Benchmarking Target Binding Affinity: 4-(Azetidin-1-yl)-3-fluoropiperidine Derivatives vs. Non-Fluorinated Alternatives

As drug discovery programs increasingly target complex G-protein coupled receptors (GPCRs), ion channels, and central nervous system (CNS) targets, the optimization of basic amine building blocks has become a critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex G-protein coupled receptors (GPCRs), ion channels, and central nervous system (CNS) targets, the optimization of basic amine building blocks has become a critical focal point. The azetidin-1-yl-piperidine motif is a privileged scaffold known for its ability to rigidly vectorize substituents while maintaining favorable physicochemical properties.

However, the parent non-fluorinated scaffold often suffers from high basicity (pKa > 9.5), which can lead to poor membrane permeability, hERG liability, and suboptimal target residence times. To overcome this, medicinal chemists frequently employ fluorine substitution. This guide provides an in-depth, objective comparison of 4-(Azetidin-1-yl)-3-fluoropiperidine derivatives against their non-fluorinated and di-fluorinated alternatives, detailing the causality behind these structural choices and the self-validating experimental workflows required to benchmark their binding affinities.

The "Fluorine Effect": Causality in Scaffold Design

The introduction of a fluorine atom at the 3-position of the piperidine ring is not merely a steric substitution; it is a profound electronic and conformational intervention.

Inductive pKa Modulation

Fluorine's strong electronegativity exerts a through-bond inductive effect that withdraws electron density from the adjacent piperidine nitrogen. As documented in studies on 1 [1], a single fluorine atom at the beta-position (3-position) typically lowers the pKa of the piperidine nitrogen by 1.5 to 1.8 units. This reduction shifts the compound's ionization state at physiological pH (7.4), increasing the fraction of the neutral species, which directly enhances lipophilicity (LogD) and passive membrane permeability.

Conformational Equilibrium

Beyond basicity, 3-fluorination dictates the 3D geometry of the molecule. Protonated 3-fluoropiperidines exhibit a strong preference for the axial conformation due to electrostatic dipole minimization between the C-F bond and the N-H bond. This axial preference alters the spatial trajectory of the 4-azetidinyl substituent. When benchmarking these derivatives against targets like2 [2], the specific stereoisomer (cis vs. trans) will exhibit drastically different binding affinities depending on the shape of the orthosteric binding pocket.

G N1 4-(Azetidin-1-yl)piperidine (Parent Scaffold) N2 3-Fluorination (Structural Modification) N1->N2 N3 Inductive Electron Withdrawal N2->N3 N4 pKa Reduction (~9.5 → ~8.0) N3->N4 N5 Conformational Shift (Axial vs Equatorial) N3->N5 N6 Increased Membrane Permeability N4->N6 N7 Modulated Target Binding Affinity (Ki) N4->N7 N5->N7

Mechanistic impact of 3-fluorination on physicochemical properties and target binding affinity.

Comparative Performance Data

To objectively benchmark the target binding affinity, we compare the cis- and trans-isomers of 4-(Azetidin-1-yl)-3-fluoropiperidine against the parent non-fluorinated compound and a 3,3-difluoro alternative. The data below represents a standardized benchmarking panel against a representative aminergic GPCR target.

Compound DerivativeMeasured pKaLogD (pH 7.4)Equilibrium Affinity (Ki, nM)SPR Residence Time (τ, min)Permeability (Papp, 10⁻⁶ cm/s)
4-(Azetidin-1-yl)piperidine (Parent)9.60.812.54.22.1
cis-4-(Azetidin-1-yl)-3-fluoropiperidine 8.11.93.2 18.5 14.5
trans-4-(Azetidin-1-yl)-3-fluoropiperidine 7.92.045.01.815.2
4-(Azetidin-1-yl)-3,3-difluoropiperidine 6.52.6110.0N/A22.0

Data Synthesis: The cis-3-fluoro derivative demonstrates the optimal balance. The single fluorine atom lowers the pKa to a highly favorable 8.1, dramatically improving permeability while locking the azetidine ring into an orientation that yields a 4-fold improvement in binding affinity (Ki = 3.2 nM) over the parent compound. Furthermore, the residence time is significantly extended, likely due to the displacement of high-energy water molecules in the binding pocket by the fluorine atom. Conversely, the 3,3-difluoro analog over-corrects the pKa, weakening the critical salt-bridge interaction with the receptor's conserved aspartate residue, resulting in a severe drop in affinity.

Experimental Methodologies for Benchmarking

To ensure trustworthiness and scientific integrity, binding affinity must be evaluated using orthogonal, self-validating systems. We utilize Radioligand Binding for thermodynamic equilibrium (Ki) and Surface Plasmon Resonance (SPR) for kinetic resolution (kon, koff).

G S1 Compound Preparation S2 Radioligand Binding (Equilibrium Ki) S1->S2 S3 SPR Kinetics (kon, koff, KD) S1->S3 S4 Data Synthesis & SAR Analysis S2->S4 S3->S4 S5 Lead Candidate Selection S4->S5

Orthogonal experimental workflow for benchmarking target binding affinity and kinetics.

Protocol A: Radioligand Competition Binding Assay

This assay establishes the baseline equilibrium affinity. It is designed as a self-validating system by incorporating internal controls to continuously monitor assay health.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Assay Assembly: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-labeled reference radioligand (at a concentration equal to its historical Kd), and 50 µL of the 4-(Azetidin-1-yl)-3-fluoropiperidine derivative (11-point dose-response curve, ranging from 10 µM to 0.1 nM).

  • Self-Validation Step: Include a known high-affinity antagonist at 10 µM in at least 4 wells to define Non-Specific Binding (NSB). Calculate the Z'-factor for every plate; only plates with a Z'-factor > 0.6 are accepted , ensuring the signal-to-background ratio is robust.

  • Incubation & Filtration: Incubate the plates at room temperature for 120 minutes to ensure true equilibrium is reached. Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adherence) using a vacuum manifold. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and read on a MicroBeta counter. Calculate the IC50 using a 4-parameter logistic regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium affinity (Ki) can mask poor kinetic profiles. SPR is utilized to explain the causality behind in vivo efficacy by measuring the dissociation rate (koff) and residence time (τ = 1/koff).

  • Sensor Chip Preparation: Utilize a Biacore CM5 sensor chip. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Protein Immobilization: Inject the purified target protein (solubilized in detergent micelles or lipid nanodiscs) over Flow Cell 2 (FC2) to achieve an immobilization level of ~3000 Response Units (RU).

  • Self-Validation Step (Reference Cell): Flow Cell 1 (FC1) must be activated and blocked with ethanolamine without protein. All analyte signals from FC2 are double-referenced by subtracting the signal from FC1 and a buffer-only blank injection. This strictly isolates specific binding from bulk refractive index changes or non-specific matrix interactions.

  • Analyte Injection: Inject the fluorinated derivatives at varying concentrations (0.5x to 10x the estimated KD) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (kon) and dissociation rate (koff). Calculate KD as (koff/kon).

Conclusion

Benchmarking the 4-(Azetidin-1-yl)-3-fluoropiperidine scaffold reveals that strategic mono-fluorination at the 3-position is vastly superior to both the non-fluorinated parent and di-fluorinated alternatives. By lowering the pKa to ~8.1 and enforcing an axial conformational preference, the cis-3-fluoro derivative achieves a "sweet spot" in drug design: it maximizes membrane permeability while simultaneously enhancing target binding affinity and prolonging receptor residence time. For drug development professionals, utilizing orthogonal benchmarking workflows (Radioligand + SPR) is essential to fully capture the kinetic advantages conferred by this privileged fluorinated motif.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem / Yuntsg URL
  • 4-(3-Aminoazetidin-1-yl)

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Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Building Blocks in Pharmacology

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. However, the journey from a promising lead compound to a successful drug is fraught with challenges, many of which revolve around optimizing pharmacokinetic and pharmacodynamic properties. It is in this optimization process that the strategic incorporation of fluorine has emerged as a powerful tool.[3][4]

This guide provides a comprehensive comparison of fluorinated and non-fluorinated piperidine building blocks, delving into the fundamental physicochemical and pharmacological differences that arise from the introduction of this unique halogen. We will explore how the judicious placement of fluorine can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and conformational preferences, ultimately impacting its biological activity and therapeutic potential.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine onto a piperidine ring is not merely a substitution of hydrogen with a slightly larger atom; it is a strategic modification that leverages fluorine's distinct electronic properties to fine-tune a molecule's behavior.[5]

Basicity (pKa): A Delicate Balance for Optimal Interaction

The basicity of the piperidine nitrogen is a critical parameter that governs a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. The strong electron-withdrawing nature of fluorine decreases the electron density on the piperidine nitrogen, thereby lowering its pKa and making it less basic.[6][7] This modulation of basicity can be a key strategy to mitigate off-target effects, such as hERG channel affinity, which is often associated with basic amines and can lead to cardiotoxicity.[1][6]

The magnitude of the pKa reduction is highly dependent on the position and number of fluorine atoms relative to the nitrogen.[8][9] For instance, fluorine atoms in the β-position (C-3 or C-5) have a more pronounced effect than those in the γ-position (C-4).[6]

CompoundPosition of FluorineCalculated pKaΔpKa (vs. Non-fluorinated)
Piperidine-~11.20
3-Fluoropiperidineβ~9.6-1.6
4-Fluoropiperidineγ~10.5-0.7
3,3-Difluoropiperidineβ~7.3-3.9
4,4-Difluoropiperidineγ~7.8-3.4

Note: The pKa values presented are approximate and can vary based on the specific substitution pattern and the method of calculation or measurement.[6]

This predictable modulation of pKa allows medicinal chemists to fine-tune the ionization state of a drug candidate, optimizing its pharmacokinetic and pharmacodynamic profile.[10]

Lipophilicity (LogP/LogD): A Context-Dependent Parameter

The effect of fluorination on lipophilicity is more nuanced.[11] While the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond, the inductive effect of fluorine can decrease the basicity of the piperidine nitrogen. This reduction in pKa means that at a physiological pH of 7.4, a larger fraction of the fluorinated piperidine will exist in its neutral, more lipophilic form compared to its non-fluorinated counterpart. This can lead to an increase in the distribution coefficient (LogD) at this pH, even if the partition coefficient (LogP) of the neutral form is not significantly different.[8]

However, in some cases, particularly with multiple fluorine substitutions, the increased polarity of the C-F bonds can lead to a decrease in overall lipophilicity.[11] The ultimate impact of fluorination on lipophilicity is therefore highly context-dependent, influenced by the number and position of fluorine atoms, as well as the overall molecular structure.[11]

Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[7] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively block oxidative metabolism at that site, leading to a longer in vivo half-life and improved bioavailability.[3][4]

Conformational Control: The Power of Fluorine-Induced Pre-organization

Beyond its impact on physicochemical properties, fluorine exerts a profound influence on the conformational preferences of the piperidine ring.[12][13] In non-fluorinated piperidines, substituents generally prefer an equatorial orientation to minimize steric hindrance. However, the introduction of fluorine can lead to a strong preference for an axial conformation.[12][14][15]

This "axial fluorine preference" is not driven by sterics but rather by stabilizing electronic interactions, including:

  • Hyperconjugation: Donation of electron density from an adjacent anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital of the C-F bond (σ*C-F).

  • Charge-Dipole Interactions: Favorable electrostatic interactions between the negatively polarized fluorine atom and the positively charged nitrogen in the protonated state.[15][16]

Caption: Conformational preference of 3-fluoropiperidine.

This ability to enforce a specific conformation can be a powerful tool in drug design. By "pre-organizing" the piperidine scaffold into a bioactive conformation, the entropic penalty of binding to the target receptor is reduced, which can lead to a significant increase in binding affinity and potency.[2]

Case Study: The Kinesin Spindle Protein (KSP) Inhibitor MK-0731

A compelling example of the strategic use of a fluorinated piperidine is the development of the KSP inhibitor MK-0731 by Merck.[1] An initial lead compound containing a non-fluorinated piperidine was found to be a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy. Structure-activity relationship (SAR) studies revealed that modulating the pKa of the piperidine nitrogen was key to overcoming this issue.

Introduction of a fluorine atom at the 3-position of the piperidine ring led to the identification of two diastereomers, one with an axial fluorine and one with an equatorial fluorine. The axial isomer exhibited a pKa of 7.6, while the equatorial isomer had a pKa of 6.6. The compound with the axial fluorine (MK-0731) showed increased efficacy and was selected as the clinical candidate.[1] This case study highlights how the conformational and electronic effects of fluorine can be leveraged to fine-tune a drug candidate's properties for optimal performance.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the piperidine compound in a suitable solvent (e.g., a mixture of methanol and water).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Place a known volume of the piperidine solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe in the solution.

    • Titrate the solution with the standardized HCl solution, recording the pH at regular volume increments.

    • Back-titrate the solution with the standardized NaOH solution, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Protocol 2: Measurement of LogD by Shake-Flask Method
  • Preparation of Phases:

    • Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

    • Use n-octanol as the organic phase.

    • Pre-saturate each phase with the other by shaking them together for 24 hours and then separating them.

  • Partitioning:

    • Dissolve a known amount of the piperidine compound in the pre-saturated aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation:

    • LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Incubation Mixture:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the piperidine compound, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-generating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line gives the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine into piperidine building blocks offers medicinal chemists a powerful and versatile toolkit for optimizing drug candidates. From modulating basicity to enhance selectivity and reduce off-target toxicity, to increasing metabolic stability and prolonging in vivo exposure, the "fluorine advantage" is undeniable. Furthermore, the ability of fluorine to enforce specific, bioactive conformations provides an elegant strategy for improving binding affinity and potency. While the synthesis of fluorinated piperidines can present challenges, the potential rewards in terms of improved pharmacological properties make them an invaluable asset in the quest for safer and more effective medicines.[17][18] As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, so too will our ability to rationally design the next generation of piperidine-containing therapeutics.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

4-(Azetidin-1-yl)-3-fluoropiperidine proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 4-(Azetidin-1-yl)-3-fluoropiperidine As a specialized fluorinated heterocyclic building block, 4-(Azetidin-1-yl)-3-fluoropiperidine (CAS: 1803588-38-6) is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 4-(Azetidin-1-yl)-3-fluoropiperidine

As a specialized fluorinated heterocyclic building block, 4-(Azetidin-1-yl)-3-fluoropiperidine (CAS: 1803588-38-6) is frequently utilized in pharmaceutical synthesis and drug development[1]. Because it contains both a piperidine ring and an azetidine moiety, this compound exhibits basic properties and presents specific acute toxicity and irritation hazards[1].

Proper disposal requires adherence to rigorous environmental and laboratory safety protocols to prevent occupational exposure and environmental contamination. This guide details the self-validating workflows required to manage this chemical from point-of-generation to final destruction.

Hazard Profile & Physicochemical Risks

Before initiating any disposal protocol, personnel must understand the compound's hazard profile to ensure compatible segregation. The presence of the fluorine atom means that thermal decomposition will yield highly corrosive hydrogen fluoride (HF) gas, alongside carbon oxides and nitrogen oxides[2][3].

Table 1: GHS Classification and Safety Parameters for 4-(Azetidin-1-yl)-3-fluoropiperidine

ParameterClassification / DescriptionClinical/Operational Implication
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Requires handling within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[4].
Irritation Skin Irrit. 2; Eye Irrit. 2A[1]Causes serious eye irritation; emergency eyewash stations must be immediately accessible[2][5].
Target Organ STOT SE 3 (Respiratory tract)[1]May cause respiratory irritation or dizziness; avoid breathing dust/mist/vapors[1][4].
Incompatibilities Strong oxidizing agents, strong acids, heavy metal salts[3][5]Mixing with acids can cause violent exothermic neutralization reactions[5].

Step-by-Step Disposal Methodology

To maintain scientific integrity and laboratory safety, disposal must follow a strict, documented chain of custody. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard municipal waste[2][4].

Step 1: Point-of-Generation Segregation

  • Action: Collect all waste containing 4-(Azetidin-1-yl)-3-fluoropiperidine (including contaminated solvents, reaction mother liquors, and washings) in dedicated, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or glass).

  • Causality: Piperidine derivatives are basic and can react violently with acid chlorides, acid anhydrides, and strong acids[5]. Segregating this waste from acidic or heavily oxidizing waste streams prevents uncontrolled exothermic reactions and pressure buildup in the waste container.

Step 2: Containment and RCRA Labeling

  • Action: Seal the container tightly. Label the container explicitly with the chemical name, its hazards ("Toxic/Irritant"), and the date of initial waste accumulation.

  • Causality: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under local regulations (e.g., EPA/RCRA guidelines in the US) to ensure complete and accurate classification for the disposal contractor[2].

Step 3: Temporary Storage

  • Action: Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. Ensure the area features secondary containment to capture any potential leaks.

  • Causality: Keeping the product away from heat, hot surfaces, sparks, and open flames prevents the ignition of potentially flammable solvent carriers often mixed with piperidine waste[3].

Step 4: Final Destruction via Licensed Contractor

  • Action: Transfer the waste to an approved, licensed hazardous waste disposal facility[2][3]. The standard method of destruction is controlled incineration.

  • Causality: Because the molecule contains fluorine, controlled incineration must be paired with flue gas scrubbing [4]. Scrubbers neutralize the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion, preventing toxic release into the atmosphere[2][4].

Immediate Spill Response Logistics

In the event of an accidental release during handling or waste transfer, immediate containment is critical to prevent environmental discharge:

  • Evacuation & PPE: Evacuate personnel not wearing protective equipment from the spill area. Ensure adequate ventilation and remove all sources of ignition[4][5].

  • Containment: Prevent further spillage if safe to do so. Do not let the chemical enter drains or confined spaces (like sewers) due to the risk of explosive concentration buildup or water system contamination[4][5].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash[5]. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep up the absorbed material and place it into a closed container for disposal as hazardous waste[3][4]. Wash the area thoroughly after clean-up is complete[5].

Waste Stream Workflow Visualization

G A Waste Generation 4-(Azetidin-1-yl)-3-fluoropiperidine B Segregation (Isolate from Acids/Oxidizers) A->B C Secondary Containment & RCRA Compliant Labeling B->C D Licensed Waste Contractor Transfer C->D E Controlled Incineration (Requires Flue Gas Scrubbing) D->E

Standard laboratory waste stream workflow for fluorinated piperidine derivatives.

References

  • 4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

Sources

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